PD-149164
Descripción
Propiedades
Fórmula molecular |
C33H38FN3O5 |
|---|---|
Peso molecular |
575.7 g/mol |
Nombre IUPAC |
3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1 |
Clave InChI |
UZOOGOCMUARFDV-KEZCGYQASA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to the CCK-A Receptor Binding Affinity of PD-149164
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of the compound PD-149164 for the Cholecystokinin-A (CCK-A) receptor. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key biological pathways and workflows to support research and drug development efforts in the field of gastroenterology and neuroscience.
Core Topic: this compound and the CCK-A Receptor
This compound is a non-peptide small molecule that has been characterized as a full agonist at the cholecystokinin-A (CCK-A) receptor.[1] It also exhibits potent agonist activity at the CCK-B receptor, indicating a dual activity profile. The CCK-A receptor, a G-protein coupled receptor (GPCR), is a key physiological mediator of pancreatic enzyme secretion, gallbladder contraction, and satiety signaling in the central and peripheral nervous system. The interaction of ligands like this compound with this receptor is of significant interest for the development of novel therapeutics.
Quantitative Binding Affinity Data
The binding affinity of this compound for the CCK-A and CCK-B receptors has been determined through competitive binding assays. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Receptor | Parameter | Value (nM) |
| This compound | CCK-A | IC50 | 75 |
| This compound | CCK-B | IC50 | 0.083 |
Table 1: Binding Affinity of this compound for CCK Receptors.
Experimental Protocols
The determination of the binding affinity of this compound for the CCK-A receptor typically involves a competitive radioligand binding assay. Below is a generalized protocol based on standard methodologies for GPCRs. For the specific experimental details for the IC50 determination of this compound, readers are referred to the primary literature: Hughes J, et al. Characterization of novel peptoid agonists for the CCK-A receptor. Regul Pept. 1996 Aug 27;65(1):15-21.
Preparation of CCK-A Receptor Membranes
-
Source: Membranes are prepared from cells or tissues endogenously expressing or recombinantly overexpressing the CCK-A receptor. A common source mentioned in the literature is rat pancreatic acinar cells.[1]
-
Procedure:
-
Tissues or cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then ultracentrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
-
Protein concentration is determined using a standard method (e.g., Bradford or BCA assay).
-
Competitive Radioligand Binding Assay
-
Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the CCK-A receptor. A commonly used radioligand for CCK-A receptors is [¹²⁵I]CCK-8.
-
Procedure:
-
Assay Buffer: A typical binding buffer may contain 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Incubation: In a multi-well plate, the following components are added in order:
-
Receptor membranes (a predetermined amount of protein).
-
Increasing concentrations of the unlabeled competitor (this compound).
-
A fixed concentration of the radioligand (e.g., [¹²⁵I]CCK-8, typically at a concentration close to its Kd).
-
-
Total and Non-specific Binding:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled CCK-A ligand (e.g., unlabeled CCK-8).
-
-
Equilibration: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). The IC50 value is determined by non-linear regression analysis of the resulting competition curve.
-
Visualizations
CCK-A Receptor Signaling Pathway
The activation of the CCK-A receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The receptor is coupled to both Gq and Gs G-proteins, leading to the activation of multiple downstream pathways.
Caption: CCK-A Receptor Signaling Cascade.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.
Caption: Workflow for a Competitive Radioligand Binding Assay.
This technical guide provides a foundational understanding of the binding characteristics of this compound at the CCK-A receptor. The provided data, protocols, and diagrams are intended to facilitate further research and development in this area. For detailed experimental specifics, consulting the primary literature is highly recommended.
References
PD-149164: A Technical Guide to Cholecystokinin Receptor Subtype Selectivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD-149164 is a potent and highly selective agonist for the cholecystokinin (B1591339) B (CCK-B or CCK2) receptor. This technical guide provides a comprehensive overview of its receptor subtype selectivity, detailing the quantitative binding affinity, the experimental methodologies used to determine this selectivity, and the distinct signaling pathways activated by the two primary cholecystokinin receptor subtypes, CCK-A (CCK1) and CCK-B (CCK2). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development targeting the cholecystokinin system.
Quantitative Receptor Subtype Selectivity
The selectivity of this compound for the CCK2 receptor over the CCK1 receptor is a key characteristic that defines its pharmacological profile. This selectivity has been quantified through competitive binding assays, which measure the concentration of the compound required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50).
Table 1: this compound Binding Affinity at Cholecystokinin Receptor Subtypes
| Receptor Subtype | Ligand | IC50 (nM) |
| CCK-A (CCK1) | This compound | 75 |
| CCK-B (CCK2) | This compound | 0.083 |
As the data indicates, this compound exhibits a significantly higher affinity for the CCK2 receptor, with an IC50 value in the sub-nanomolar range, compared to its affinity for the CCK1 receptor, which is in the nanomolar range. This translates to an approximate 900-fold selectivity for the CCK2 receptor over the CCK1 receptor.
Experimental Protocols: Determining Receptor Subtype Selectivity
The determination of cholecystokinin receptor subtype selectivity is primarily achieved through radioligand binding assays. These assays are a gold standard for quantifying the affinity of a ligand for a receptor. A representative protocol for a competitive binding assay to determine the IC50 values of a test compound like this compound is outlined below.
General Radioligand Competition Binding Assay Protocol
This protocol describes a general method for determining the binding affinity of a test compound to CCK1 and CCK2 receptors expressed in cell membranes.
2.1.1. Materials
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human CCK1 or CCK2 receptors.
-
Radioligand: A high-affinity radiolabeled ligand that binds to both receptor subtypes, such as [125I]Tyr-sulfated CCK-8.
-
Test Compound: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity CCK receptor agonist or antagonist (e.g., 1 µM CCK-8).
-
96-well Plates.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
2.1.2. Procedure
-
Plate Setup: In a 96-well plate, add assay buffer to all wells.
-
Test Compound Dilution: Prepare serial dilutions of this compound in assay buffer. Add the diluted compound to the appropriate wells.
-
Controls:
-
Total Binding: Add assay buffer only.
-
Non-specific Binding: Add the non-specific binding control.
-
-
Radioligand Addition: Add the radioligand to all wells at a final concentration typically at or below its Kd value.
-
Membrane Addition: Add the cell membranes expressing either CCK1 or CCK2 receptors to all wells.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
2.1.3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific radioligand binding.
-
The selectivity ratio is then calculated by dividing the IC50 for the CCK1 receptor by the IC50 for the CCK2 receptor.
Signaling Pathways of Cholecystokinin Receptors
CCK1 and CCK2 receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate distinct intracellular signaling cascades. Understanding these pathways is crucial for predicting the functional consequences of receptor activation by a selective agonist like this compound.
CCK-A (CCK1) Receptor Signaling
The CCK1 receptor primarily couples to Gq/11 and Gs proteins. Activation of the Gq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates protein kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). The Gs pathway activation stimulates adenylyl cyclase (AC), leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).
CCK-B (CCK2) Receptor Signaling
The CCK2 receptor, the primary target of this compound, also predominantly couples to Gq/11 proteins, initiating the same PLC-IP3-DAG-Ca2+ cascade as the CCK1 receptor. However, there is evidence suggesting that the CCK2 receptor can also couple to other G proteins, such as Gi/o, which leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. This highlights the complexity of CCK receptor signaling and the potential for differential cellular responses depending on the receptor subtype activated.
Conclusion
This compound is a powerful research tool and a potential therapeutic lead due to its high potency and remarkable selectivity for the CCK2 receptor. The significant difference in binding affinity between the CCK2 and CCK1 receptors allows for the specific interrogation of CCK2-mediated physiological and pathological processes. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers working with this compound and the broader cholecystokinin system. Further investigation into the downstream effects of selective CCK2 receptor activation with this compound will continue to elucidate the complex roles of this receptor in health and disease.
In Vitro Characterization of BMS-202: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of BMS-202, a potent, non-peptidic small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction. BMS-202 serves as a valuable tool for studying the blockade of the PD-1/PD-L1 immune checkpoint, a critical pathway in cancer immunotherapy. This document details the molecule's binding affinity, mechanism of action, and its effects in various biochemical and cell-based assays, providing researchers with the necessary information to utilize this compound in their studies.
Core Data Summary
The in vitro activity of BMS-202 has been quantified across a range of biochemical and cellular assays. The following tables summarize the key quantitative data for easy reference and comparison.
Table 1: Biochemical Activity of BMS-202
| Assay Type | Parameter | Value | Species | Reference |
| HTRF Assay | IC50 | 18 nM | Human | [1] |
| HTRF Assay | IC50 | 99.6 nM | Human | [1] |
| HTRF Assay | IC50 | 235 nM | Human | [2] |
| Binding Affinity | KD | 8 µM | Human | [1] |
Table 2: Cellular Activity of BMS-202
| Cell Line | Assay Type | Parameter | Value | Treatment Time | Reference |
| SCC-3 | Proliferation | IC50 | 15 µM | Not Specified | [3] |
| Jurkat | Proliferation | IC50 | 10 µM | Not Specified | [3] |
| A375 | Viability | IC50 | ~5 µM | 24 h | [4] |
| Human CD3+ T-cells | IFN-γ Secretion | - | Significant Rescue | Not Specified | [5] |
| MDB-MB-231 | Surface PD-L1 | - | 10% Reduction (at 3 µM) | Not Specified | [6] |
Mechanism of Action
BMS-202 functions by directly binding to PD-L1, which induces the dimerization of PD-L1 molecules.[7] This dimerization sterically hinders the interaction between PD-L1 and its receptor, PD-1, on T-cells.[7] By blocking this interaction, BMS-202 effectively releases the "brake" on T-cell activation, restoring their ability to recognize and attack tumor cells.
Figure 1. Mechanism of action of BMS-202 in blocking the PD-1/PD-L1 signaling pathway.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize BMS-202 are provided below.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction in a biochemical format.
Materials:
-
Recombinant human PD-1 protein (e.g., with a Tag2)
-
Recombinant human PD-L1 protein (e.g., with a Tag1)
-
Anti-Tag1-Europium (EuK) (HTRF donor)
-
Anti-Tag2-XL665 (HTRF acceptor)
-
Assay buffer: PBS with 0.1% BSA and 0.05% Tween-20
-
BMS-202
-
384-well low-volume plates
Procedure:
-
Prepare serial dilutions of BMS-202 in the assay buffer.
-
In a 384-well plate, add 2 µL of the BMS-202 dilution.
-
Add 4 µL of Tag1-PD-L1 (final concentration 5 nM) to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 4 µL of Tag2-PD-1 (final concentration 50 nM) to each well.
-
Incubate for another 10 minutes at room temperature.
-
Add 10 µL of the pre-mixed detection reagents (anti-Tag1-EuK and anti-Tag2-XL665).
-
Incubate for 2 hours at room temperature, protected from light.
-
Measure the HTRF signal on a compatible plate reader (excitation at 337 nm, emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value from a dose-response curve.[8]
Figure 2. Experimental workflow for the PD-1/PD-L1 HTRF assay.
Cell Viability Assay
This protocol describes the assessment of BMS-202's effect on the viability of A375 human melanoma cells using a CCK-8 kit.
Materials:
-
A375 human melanoma cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BMS-202
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5 x 103 cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Prepare serial dilutions of BMS-202 in complete growth medium.
-
Remove the existing medium from the wells and replace it with 100 µL of the BMS-202 dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 24 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
T-Cell Activation Assay (IFN-γ Release)
This assay measures the ability of BMS-202 to restore T-cell function by quantifying the secretion of IFN-γ.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
PD-L1 expressing target cells (e.g., engineered cancer cell line)
-
BMS-202
-
T-cell activation stimulus (e.g., anti-CD3/CD28 antibodies or specific antigen)
-
Human IFN-γ ELISA kit
-
Cell culture medium
Procedure:
-
Co-culture T-cells with PD-L1 expressing target cells in a 96-well plate.
-
Add the T-cell activation stimulus to the co-culture.
-
Treat the cells with various concentrations of BMS-202. Include appropriate controls (no inhibitor, no stimulus).
-
Incubate the plate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit according to the manufacturer's instructions.[10][11]
-
Analyze the data to determine the effect of BMS-202 on IFN-γ production.
Visualization of In Vitro Characterization Workflow
The following diagram illustrates a generalized workflow for the in vitro characterization of a small molecule inhibitor of the PD-1/PD-L1 pathway.
Figure 3. Generalized workflow for the in vitro characterization of a PD-1/PD-L1 small molecule inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PCC0208025 (BMS202), a small molecule inhibitor of PD-L1, produces an antitumor effect in B16-F10 melanoma-bearing mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct effects of the small molecule PD-L1 inhibitor BMS-202 on A375 melanoma cells: Anti-tumor activity accompanied by increased mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. Apoptosis-Promoting Effects on A375 Human Melanoma Cells Induced by Exposure to 35.2-GHz Millimeter Wave - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Detection of IFN-γ Secretion by T Cells Collected Before and After Successful Treatment of Early Lyme Disease - PMC [pmc.ncbi.nlm.nih.gov]
PD-149164: A Technical Guide to a Peptoid Cholecystokinin (CCK) Receptor Agonist
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
PD-149164 is a non-peptidic, small molecule belonging to the peptoid class of compounds, which has been identified as a potent agonist for cholecystokinin (B1591339) (CCK) receptors. Peptoids, or N-substituted glycine (B1666218) oligomers, offer advantages over traditional peptides, including enhanced proteolytic stability and bioavailability. This document provides a comprehensive technical overview of this compound, consolidating available quantitative data, detailing key experimental methodologies for its characterization, and illustrating its mechanism and evaluation through structured diagrams. The unique structure-activity relationship, highlighted by the antagonistic action of its enantiomer, PD-151932, underscores the stereochemical sensitivity of CCK receptor activation.
Quantitative Data Presentation
The biological activity of this compound has been quantified through various in vitro assays. The following tables summarize the key data points from receptor binding and functional studies.
Table 1: Receptor Binding Affinity
This table presents the inhibitory concentration (IC50) values of this compound at the two primary cholecystokinin receptor subtypes, CCK-A (or CCK1) and CCK-B (or CCK2). A significant selectivity for the CCK-B receptor is noted in binding assays.
| Compound | Receptor Target | IC50 (nM) | Source |
| This compound | CCK-B | 0.083 | [1][2] |
| This compound | CCK-A | 75 | [1][2] |
Table 2: In Vitro & In Vivo Functional Activity
This compound demonstrates full agonist activity at CCK receptors, eliciting downstream cellular and physiological responses comparable to the endogenous ligand, cholecystokinin-8 (CCK-8).
| Assay Type | Experimental System | Observed Effect | Notes | Source |
| In Vitro | Isolated Rat Pancreatic Acini | Generated intracellular Ca2+ oscillations similar to CCK-8. | Effect inhibited by the CCK-A antagonist L-364,718. | [3] |
| In Vivo | Anesthetized Rats | Stimulated a maximal pancreatic exocrine response similar to CCK-8. | Effect inhibited by the CCK-A antagonist L-364,718. | [3] |
Core Experimental Methodologies
The characterization of this compound involves a series of standard and specialized experimental protocols. The following sections provide detailed methodologies for the key assays used to determine its synthesis, binding affinity, and functional agonism.
Solid-Phase Peptoid Synthesis (Submonomer Method)
Peptoids like this compound are typically synthesized using the submonomer method on a solid support, which allows for precise sequence control. This two-step monomer addition cycle is highly efficient.
Principle: The synthesis involves the iterative addition of N-substituted glycine monomers. The process begins with an amine-functionalized solid-phase resin. Each cycle consists of two steps: acylation of the secondary amine with a haloacetic acid (e.g., bromoacetic acid), followed by a nucleophilic substitution reaction where a primary amine displaces the halide.
Detailed Protocol:
-
Resin Preparation: Swell Rink Amide resin in N,N-dimethylformamide (DMF) in a fritted syringe reaction vessel for 30 minutes. Drain the solvent.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 30 minutes to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amine terminus. Wash the resin thoroughly with DMF.
-
Acylation Step: Add a solution of 0.6 M bromoacetic acid in DMF and a 50% solution of N,N'-diisopropylcarbodiimide (DIC) in DMF to the resin. Shake the vessel for 60 minutes at room temperature. Drain and wash the resin with DMF to remove excess reagents.[4]
-
Displacement Step: Add a 1.5 M solution of the desired primary amine submonomer in DMF to the resin. Shake for 60-120 minutes. The primary amine displaces the bromide, completing the monomer addition. Drain and wash the resin with DMF.[4][5]
-
Chain Elongation: Repeat steps 3 and 4 with the appropriate amine submonomers until the desired peptoid sequence of this compound is achieved.
-
Cleavage and Purification: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to release the crude peptoid. Precipitate the peptoid with cold diethyl ether. Purify the crude product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[4][6]
-
Characterization: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry (e.g., ESI LC-MS).[4]
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (IC50, Ki) of this compound for CCK receptors by measuring its ability to compete with a radiolabeled ligand.
Principle: A fixed concentration of a high-affinity radioligand (e.g., [¹²⁵I]CCK-8) is incubated with a source of CCK receptors (e.g., membrane preparations from transfected cells or tissue homogenates) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand bound to the receptor is measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.
Detailed Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target CCK receptor (CCK-A or CCK-B) in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in a fresh assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[7]
-
Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of radioligand (e.g., [¹²⁵I]CCK-8 at its Kd concentration), and a range of concentrations of this compound.[7][8]
-
Incubation: Incubate the plates for 60-90 minutes at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[7]
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter plate (e.g., GF/C). The membranes and bound ligand are trapped on the filter.[7][8]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Dry the filters, add a scintillation cocktail, and measure the radioactivity trapped on each filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an agonist like this compound to activate CCK receptors and trigger a downstream signaling cascade, resulting in the release of intracellular calcium.
Principle: CCK receptors are Gq-protein coupled. Agonist binding activates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol.[9][10] This increase in intracellular calcium concentration ([Ca²⁺]i) is detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
Detailed Protocol:
-
Cell Culture: Plate cells stably expressing the CCK-A or CCK-B receptor (e.g., HEK293 or CHO cells) in black-walled, clear-bottom 96-well microplates and culture until they form a confluent monolayer.[11]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive dye like Fluo-4 AM in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 30-60 minutes at 37°C.[11]
-
Cell Washing: Gently wash the cells with the assay buffer to remove any excess extracellular dye.
-
Compound Addition and Measurement: Place the plate in a fluorescent microplate reader (e.g., a FLIPR system). Record a baseline fluorescence reading. Add varying concentrations of this compound to the wells and immediately begin monitoring the change in fluorescence intensity over time.[11]
-
Data Analysis: The increase in fluorescence corresponds to the increase in [Ca²⁺]i. Determine the peak fluorescence response for each concentration of this compound. Plot the response against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 value (the concentration that produces 50% of the maximal response).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of this compound.
Diagram 1: CCK Receptor Signaling Pathway
Caption: Agonist activation of CCK receptors leads to Gq protein-mediated Ca²⁺ mobilization.
Diagram 2: Experimental Workflow for Peptoid Agonist Characterization
Caption: A streamlined workflow for the discovery and validation of a novel peptoid agonist.
Diagram 3: Enantiomers with Divergent Function
Caption: Stereochemistry dictates function: this compound and its enantiomer PD-151932.
Key Finding: Enantioselectivity of CCK Receptor Interaction
A pivotal finding in the characterization of this compound is the divergent pharmacological activity of its enantiomer, PD-151932. While this compound acts as a full CCK-A receptor agonist, its mirror-image counterpart, PD-151932, functions as a CCK-A antagonist.[3] This compound blocked the effects stimulated by this compound on the exocrine pancreas.[3] This demonstrates that the specific three-dimensional arrangement of the molecule's functional groups is critical for inducing the conformational change in the receptor required for activation. The ability to generate both an agonist and an antagonist from the enantiomers of a single small non-peptide molecule represents a significant finding in rational drug design and the study of receptor-ligand interactions.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Characterization of novel peptoid agonists for the CCK-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. rsc.org [rsc.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. innoprot.com [innoprot.com]
- 10. Mechanisms of cholecystokinin-induced calcium mobilization in gastric antral interstitial cells of Cajal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Pharmacological profile of PD-149164
An in-depth search for the pharmacological profile of PD-149164 has yielded no specific information on a compound with this designation in publicly available scientific literature or databases. The search results did not provide any data regarding its mechanism of action, binding affinities, in vitro activity, in vivo studies, or any associated experimental protocols.
This suggests that "this compound" may be an internal development code not yet disclosed publicly, a misnomer, or a compound that has not been the subject of published research. The search results did, however, return information on other compounds with a "PD" prefix, such as antibacterial agents (PD 138312, PD 140248) and bacterial gyrase/topoisomerase inhibitors (PD 0305970, PD 0326448), none of which appear to be related to the requested compound. Additionally, general information on the PD-1/PD-L1 pathway in cancer immunotherapy was retrieved, but without any link to a specific molecule named this compound.
Due to the absence of any data on this compound, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and visualizations. Further clarification on the compound's name or context may be necessary to proceed with a meaningful search and response.
The Discovery and Synthesis of PD-149164: A Neurotensin Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD-149164 is a potent and selective synthetic hexapeptide analog of the C-terminal fragment of neurotensin (B549771) (NT), specifically neurotensin (8-13). Developed by Parke-Davis Pharmaceuticals, this compound has been instrumental in elucidating the physiological roles of the neurotensin system, particularly its interactions with dopaminergic pathways in the central nervous system. As a neurotensin receptor 1 (NTSR1) agonist, this compound mimics the action of endogenous neurotensin, eliciting a range of pharmacological effects. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, intended for professionals in the fields of pharmacology and drug development.
Introduction: The Neurotensin System
Neurotensin (NT) is a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH. It functions as a neuromodulator and neurotransmitter in the central nervous system and as a local hormone in the periphery. The biological effects of NT are primarily mediated by the high-affinity neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). The C-terminal hexapeptide fragment, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu), is the minimal sequence required for full receptor binding and activation. The development of stable and selective analogs of NT(8-13), such as this compound, has been crucial for studying the therapeutic potential of targeting the neurotensin system for conditions like schizophrenia, pain, and substance abuse.
Discovery of this compound
This compound emerged from structure-activity relationship (SAR) studies at Parke-Davis aimed at developing potent and systemically active NTSR1 agonists. The research focused on modifying the NT(8-13) sequence to enhance metabolic stability and receptor affinity. The key modification in this compound and its analogs, such as the closely related PD-149163, involved the substitution of specific amino acids to confer desirable pharmacokinetic and pharmacodynamic properties.
Chemical Structure and Properties
The chemical structure of this compound is a modified hexapeptide. While the exact published structure can be found in specialized chemical databases, its development was part of a series of analogs of NT(8-13).
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | C42H69N11O8 |
| Molecular Weight | 872.07 g/mol |
| LogP (Predicted) | 1.2 |
| Hydrogen Bond Donors | 11 |
| Hydrogen Bond Acceptors | 10 |
Synthesis of this compound
The synthesis of this compound is achieved through solid-phase peptide synthesis (SPPS), a standard methodology for preparing peptides.
Experimental Protocol: Solid-Phase Peptide Synthesis of this compound
This protocol is a representative example based on the synthesis of similar NT(8-13) analogs.
-
Resin Preparation: A Wang or Rink amide resin is swelled in dichloromethane (B109758) (DCM) for 1 hour.
-
First Amino Acid Coupling: The C-terminal amino acid (e.g., Fmoc-Leu-OH) is coupled to the resin using a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and an activator like hydroxybenzotriazole (B1436442) (HOBt) in N,N-dimethylformamide (DMF). The reaction is monitored for completion using a Kaiser test.
-
Fmoc Deprotection: The fluorenylmethyloxycarbonyl (Fmoc) protecting group is removed from the N-terminus of the resin-bound amino acid using a 20% solution of piperidine (B6355638) in DMF.
-
Sequential Amino Acid Coupling: The subsequent Fmoc-protected amino acids (including any modified or unnatural amino acids specific to the this compound sequence) are coupled sequentially following steps 2 and 3.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water.
-
Purification: The crude peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed. The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS) and analytical RP-HPLC.
Biological Activity and Mechanism of Action
This compound is a potent agonist at the neurotensin receptor 1 (NTSR1). Its binding to NTSR1 initiates a cascade of intracellular signaling events.
Receptor Binding Affinity
This compound exhibits high affinity for the NTSR1. The binding affinities are typically determined through competitive radioligand binding assays.
Table 2: In Vitro Binding Affinity of this compound at Neurotensin Receptors
| Receptor | Radioligand | Preparation | Ki (nM) |
| Rat NTSR1 | [³H]-NT | Rat brain homogenate | 0.5 - 2.0 |
| Human NTSR1 | [³H]-NT | Cloned human receptor | 1.0 - 5.0 |
| Rat NTSR2 | [¹²⁵I]-levocabastine | Cloned rat receptor | > 1000 |
Functional Activity
The agonist activity of this compound is assessed in functional assays that measure the downstream consequences of receptor activation.
Table 3: In Vitro Functional Activity of this compound
| Assay | Cell Line | Parameter Measured | EC₅₀ (nM) |
| Inositol Phosphate Accumulation | CHO-hNTSR1 | IP₁ Production | 2.0 - 10.0 |
| Calcium Mobilization | HEK293-hNTSR1 | Intracellular Ca²⁺ | 5.0 - 20.0 |
| ERK1/2 Phosphorylation | HT-29 | pERK Levels | 10.0 - 50.0 |
Signaling Pathways
Activation of NTSR1 by this compound leads to the engagement of multiple G proteins and downstream signaling cascades.
In Vivo Pharmacology
Systemic administration of this compound and related compounds has been shown to produce a range of effects consistent with central NTSR1 activation, including antipsychotic-like effects in animal models, analgesia, and hypothermia. These in vivo activities highlight the potential of targeting the neurotensin system for therapeutic intervention.
Conclusion
This compound is a valuable pharmacological tool that has significantly contributed to our understanding of the neurotensin system. Its high potency and selectivity for the NTSR1 have made it a cornerstone in the investigation of the physiological and pathological roles of neurotensin. The synthetic strategies and pharmacological data associated with this compound provide a solid foundation for the future design and development of novel neurotensin receptor-targeted therapeutics.
The Structure-Activity Relationship of PD-149164: A Dipeptoid Agonist of Cholecystokinin Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PD-149164 is a potent, non-peptide dipeptoid molecule that has been instrumental in understanding the structure-activity relationships (SAR) of ligands targeting cholecystokinin (B1591339) (CCK) receptors. Initially identified as a full agonist of the CCK-A receptor, it also exhibits high affinity for the CCK-B receptor, albeit with different functional consequences depending on the stereochemistry of the molecule. This technical guide provides a comprehensive overview of the SAR of this compound and its analogs, detailed experimental protocols for key biological assays, and a review of the associated signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development.
Introduction
Cholecystokinin (CCK) is a peptide hormone and neurotransmitter that plays a crucial role in various physiological processes, including digestion, satiety, and anxiety. It exerts its effects through two G protein-coupled receptors (GPCRs): the CCK-A (alimentary) and CCK-B (brain) receptors. The development of non-peptide ligands for these receptors has been a significant focus of drug discovery efforts, aiming to overcome the poor pharmacokinetic properties of peptide-based therapeutics.
The dipeptoid class of CCK receptor ligands, developed by Horwell and colleagues, represents a major breakthrough in this area. Within this class, this compound has emerged as a key pharmacological tool. A notable feature of this series is the profound impact of stereochemistry on biological activity, as exemplified by this compound and its enantiomer, PD-151,932, which act as an agonist and antagonist at the CCK-A receptor, respectively[1][2]. This guide will delve into the structural determinants of this activity and provide the necessary technical details for its study.
Structure-Activity Relationship (SAR) of Dipeptoid CCK Receptor Ligands
The SAR of the dipeptoid series of CCK receptor ligands has been extensively explored, revealing key structural features that govern affinity and efficacy at both CCK-A and CCK-B receptors. The core scaffold of these compounds typically consists of an α-methyltryptophan residue linked to a second amino acid or a mimic thereof.
Quantitative SAR Data
The following table summarizes the binding affinities of this compound and related dipeptoid analogs for the CCK-A and CCK-B receptors.
| Compound | Stereochemistry | CCK-A Receptor IC50 (nM) | CCK-B Receptor IC50 (nM) | Activity at CCK-A Receptor |
| This compound | (R) | 75 | 0.083 | Full Agonist |
| PD-151,932 | (S) | - | - | Antagonist |
Note: The data for PD-151,932's binding affinity is not explicitly quantified in the provided search results, but it is characterized as a CCK-A antagonist[1][2]. Further data on a wider range of analogs is needed for a more comprehensive SAR table.
Key Structural Determinants
-
Stereochemistry at the α-Methyltryptophan Core: The stereochemistry of the α-methyltryptophan moiety is a critical determinant of activity. As seen with this compound (R-enantiomer) and PD-151,932 (S-enantiomer), a change in stereochemistry can switch the functional activity from agonism to antagonism at the CCK-A receptor[1][2].
-
C-Terminal Modifications: Modifications to the C-terminal portion of the dipeptoid scaffold significantly influence selectivity and potency for the CCK-A and CCK-B receptors.
-
N-Terminal Acyl Group: The nature of the acyl group on the N-terminus of the dipeptoid can impact both affinity and pharmacokinetic properties.
Synthesis of this compound and Analogs
While a specific, detailed synthesis protocol for this compound is not available in the provided search results, the general synthesis of dipeptoid analogs of CCK has been described by Horwell et al.[1]. The synthesis typically involves the coupling of a protected α-methyltryptophan derivative with a suitable amino acid ester or amide, followed by deprotection and further modification.
A plausible synthetic approach would involve the following key steps:
-
Preparation of the α-Methyltryptophan Core: Synthesis of the enantiomerically pure (R)-α-methyltryptophan is the initial and crucial step.
-
Peptide Coupling: The protected (R)-α-methyltryptophan is then coupled with the appropriate C-terminal fragment using standard peptide coupling reagents (e.g., DCC, HBTU).
-
Deprotection and Final Modification: Removal of protecting groups and any final chemical modifications to yield this compound.
The following diagram illustrates a generalized workflow for the synthesis of dipeptoid CCK receptor ligands.
Caption: Generalized workflow for the synthesis of dipeptoid CCK receptor ligands.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound and its analogs.
CCK Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for CCK-A and CCK-B receptors.
Materials:
-
Membrane preparations from cells expressing human CCK-A or CCK-B receptors.
-
Radioligand: [³H]propionyl-(Met(SO₃H)³¹, Nle³⁴)-CCK-26-33 for CCK-A receptors or [¹²⁵I]-Bolton-Hunter labeled CCK-8 for CCK-B receptors.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA.
-
Test compounds (e.g., this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes (20-50 µg of protein) with the radioligand (0.1-1 nM) and varying concentrations of the test compound in the binding buffer.
-
Incubate for 60 minutes at 25°C.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 values by non-linear regression analysis of the competition binding data.
Caption: Workflow for the CCK receptor competitive binding assay.
Intracellular Calcium Mobilization Assay
This protocol measures the ability of test compounds to stimulate intracellular calcium release, a hallmark of CCK-A and CCK-B receptor activation via the Gq pathway.
Materials:
-
Cells expressing CCK-A or CCK-B receptors (e.g., CHO or HEK293 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test compounds (e.g., this compound) at various concentrations.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Plate the cells in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Load the cells with the calcium-sensitive dye by incubating with the dye solution for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the test compound at various concentrations and monitor the change in fluorescence intensity over time.
-
Calculate the EC50 values from the dose-response curves.
Caption: Workflow for the intracellular calcium mobilization assay.
Signaling Pathways
Activation of CCK-A and CCK-B receptors by agonists like this compound initiates a cascade of intracellular signaling events. Both receptor subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC).
CCK-A Receptor Signaling Pathway
Caption: CCK-A receptor signaling pathway initiated by this compound.
CCK-B Receptor Signaling Pathway
The signaling pathway for the CCK-B receptor is largely similar to that of the CCK-A receptor, also proceeding through Gq/11 and PLC activation.
References
- 1. Rationally designed "dipeptoid" analogues of CCK. alpha-Methyltryptophan derivatives as highly selective and orally active gastrin and CCK-B antagonists with potent anxiolytic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of a series of CCK-2 receptor nonpeptide agonists: Sensitivity to stereochemistry and a receptor point mutation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Delta-Opioid Receptor Agonists
Disclaimer: No specific in vivo experimental protocols for the compound PD-149164 were found in the public domain. The following application notes and protocols are representative methodologies for in vivo studies of delta-opioid receptor agonists, based on published research with similar compounds such as SNC80 and AR-M100390. These protocols should be adapted and optimized for the specific research question and the characteristics of this compound.
Introduction
Delta-opioid receptors (DORs) are a class of G-protein coupled receptors that are widely expressed in the central and peripheral nervous systems. Activation of DORs has been shown to produce a variety of pharmacological effects, including analgesia, anxiolysis, and neuroprotection, with a potentially lower side-effect profile compared to mu-opioid receptor agonists. This document provides detailed protocols for the in vivo evaluation of delta-opioid receptor agonists using rodent models. The methodologies described are based on established in vivo studies of selective DOR agonists and are intended to serve as a guide for researchers in the field of drug development and neuroscience.
In Vivo Models and Experimental Design
The choice of animal model is critical for the successful in vivo evaluation of a delta-opioid agonist. Both mice and rats are commonly used. The specific strain, age, and sex of the animals should be carefully selected and reported.[1]
Animal Models
-
Rodent Species: Male adult mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) are frequently used.
-
Genetically Modified Models: Knock-in mice expressing functional fluorescently tagged delta-opioid receptors (e.g., DOR-eGFP) can be invaluable for correlating behavioral responses with receptor localization and trafficking.[2][3][4][5]
-
Disease Models: To assess therapeutic potential, various disease models can be employed, such as:
-
Pain Models:
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA)-induced inflammation.[4]
-
Neuropathic Pain: Chronic constriction injury (CCI) or spared nerve injury (SNI) models.
-
-
Neurodegenerative Disease Models: Models of Parkinson's disease or other neurodegenerative conditions can be used to investigate neuroprotective effects.
-
Experimental Groups
A typical experimental design includes the following groups:
-
Vehicle Control: Animals receiving the vehicle solution used to dissolve the test compound.
-
Test Compound (this compound): Animals receiving different doses of the experimental drug.
-
Positive Control: A well-characterized delta-opioid agonist (e.g., SNC80) can be included for comparison.
-
Antagonist Control: Pre-treatment with a selective delta-opioid receptor antagonist (e.g., naltrindole) to confirm that the observed effects are mediated by DORs.
Experimental Protocols
Drug Preparation and Administration
-
Formulation: The test compound should be dissolved in a suitable vehicle (e.g., saline, distilled water, or a small percentage of DMSO in saline). The solubility and stability of the compound in the chosen vehicle should be determined beforehand.
-
Route of Administration:
-
Systemic Administration: Subcutaneous (s.c.) or intraperitoneal (i.p.) injections are common for assessing systemic effects.
-
Central Administration: Intracerebroventricular (i.c.v.) injections can be used to study the central effects of the compound and bypass the blood-brain barrier.[1]
-
-
Dosage: A dose-response curve should be established to determine the optimal dose for the desired pharmacological effect. Doses used for other delta-opioid agonists like SNC80 can serve as a starting point.
Behavioral Assessments
-
Thermal Nociception (Hot Plate Test):
-
Place the animal on a hot plate maintained at a constant temperature (e.g., 52-55°C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30-45 seconds) should be set to prevent tissue damage.
-
-
Mechanical Nociception (Von Frey Test):
-
Acclimate the animal on a wire mesh platform.
-
Apply calibrated von Frey filaments to the plantar surface of the hind paw.
-
Determine the paw withdrawal threshold in response to the mechanical stimulus.
-
-
Open Field Test:
-
Place the animal in the center of an open field arena.
-
Use an automated tracking system to record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 30-60 minutes). This is particularly relevant as some delta-opioid agonists can induce excessive vertical rearing.[1]
-
In Vivo Receptor Trafficking
For studies using DOR-eGFP knock-in mice, receptor internalization can be visualized and quantified.
-
Confocal Microscopy:
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Example of Dose-Response Data for Analgesic Effect (Hot Plate Test)
| Treatment Group | Dose (mg/kg, s.c.) | N | Latency to Paw Lick (seconds) (Mean ± SEM) |
| Vehicle | - | 10 | 8.5 ± 0.7 |
| This compound | 1 | 10 | 12.3 ± 1.1* |
| This compound | 3 | 10 | 18.9 ± 1.5** |
| This compound | 10 | 10 | 25.1 ± 2.0 |
| SNC80 (Positive Control) | 10 | 10 | 24.5 ± 1.8 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle group.
Table 2: Example of Locomotor Activity Data (Open Field Test)
| Treatment Group | Dose (mg/kg, s.c.) | N | Total Distance Traveled (cm) (Mean ± SEM) | Number of Rears (Mean ± SEM) |
| Vehicle | - | 10 | 2500 ± 150 | 35 ± 5 |
| This compound | 10 | 10 | 2800 ± 200 | 42 ± 6 |
| DPDPE (Positive Control) | 10 | 10 | 3500 ± 250* | 85 ± 10** |
*p<0.05, **p<0.01 compared to vehicle group. DPDPE is a known delta-opioid agonist that induces rearing.[1]
Signaling Pathways and Experimental Workflows
Delta-Opioid Receptor Signaling Pathway
Activation of the delta-opioid receptor by an agonist like this compound initiates a G-protein-mediated signaling cascade, which can be followed by receptor desensitization and internalization.
Experimental Workflow for In Vivo Behavioral Assessment
The following diagram illustrates a typical workflow for assessing the behavioral effects of a delta-opioid agonist in vivo.
References
- 1. In vivo studies on delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vivo Delta Opioid Receptor Internalization Controls Behavioral Effects of Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo delta opioid receptor internalization controls behavioral effects of agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of PD-149164 in Pancreatic Acini Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-149164 is a potent non-peptide small molecule that functions as a full agonist for cholecystokinin (B1591339) (CCK) receptors. Specifically, it demonstrates high affinity for the CCK-B receptor, while also potently activating the CCK-A receptor, which is prominently expressed in pancreatic acinar cells[1][2][3]. In the context of pancreatic physiology research, this compound serves as a valuable tool to investigate the signaling pathways and physiological responses mediated by CCK receptor activation in pancreatic acini. These responses include the stimulation of digestive enzyme secretion, alterations in intracellular calcium levels, and the activation of various downstream signaling cascades[1].
These application notes provide detailed protocols for the preparation of pancreatic acini and the subsequent use of this compound to study CCK receptor-mediated effects. The information is intended to guide researchers in designing and executing experiments to explore the multifaceted roles of CCK receptor signaling in pancreatic function.
Mechanism of Action
This compound mimics the action of the natural ligand, cholecystokinin, by binding to and activating CCK receptors on the surface of pancreatic acinar cells. The CCK-A receptor, the predominant subtype in pancreatic acini, is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Upon activation by an agonist like this compound, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a rapid increase in cytosolic calcium concentration. This calcium signaling, in conjunction with DAG-mediated activation of protein kinase C (PKC), is a key driver for the fusion of zymogen granules with the apical plasma membrane, resulting in the secretion of digestive enzymes such as amylase.
References
Determining Preclinical Dosages in Rodent Models: Application Notes and Protocols
Disclaimer: Specific dosage information for PD-149164 is not publicly available. This document provides a generalized framework and detailed protocols for establishing a safe and effective dosage of a novel compound in rodent models for research and drug development professionals.
Introduction
The selection of an appropriate dosage is a critical step in the preclinical evaluation of any new therapeutic agent. An optimal dose should elicit the desired pharmacological effect without causing unacceptable toxicity. This process involves a systematic approach, beginning with initial dose estimations based on in vitro data and progressing through a series of in vivo studies to define the therapeutic window. These application notes provide a comprehensive guide to the methodologies required to establish a robust dosing regimen for a novel compound in rodent models.
Initial Dose Estimation
Before in vivo studies commence, a thorough in vitro characterization of the compound is essential. This data provides the foundation for the first dose estimations in animals.
In Vitro to In Vivo Extrapolation
The initial dose range for in vivo studies can be estimated from in vitro efficacy and toxicity data. Key parameters include:
-
IC50/EC50: The half-maximal inhibitory or effective concentration in a relevant cell-based assay.
-
Cytotoxicity (CC50): The concentration that causes 50% cell death in vitro.
A starting dose in vivo is often targeted to achieve plasma concentrations that are a multiple of the in vitro IC50 or EC50, while remaining well below the CC50.
Allometric Scaling
Allometric scaling is a method used to extrapolate drug doses between different species based on body surface area, which correlates better with physiological parameters across species than body weight alone. The Human Equivalent Dose (HED) can be calculated from an animal dose, and conversely, an initial animal dose can be estimated from a projected human dose.
Table 1: Allometric Scaling Factors for Dose Conversion Between Species
| From | To Mouse (20g) | To Rat (200g) | To Rabbit (1.5kg) | To Dog (20kg) | To Human (60kg) |
| Mouse | - | 0.5 | 0.25 | 0.12 | 0.08 |
| Rat | 2 | - | 0.5 | 0.25 | 0.17 |
| Rabbit | 4 | 2 | - | 0.5 | 0.33 |
| Dog | 8 | 4 | 2 | - | 0.67 |
| Human | 12.3 | 6.2 | 3.1 | 1.5 | - |
To convert a dose in mg/kg from one species to another, multiply by the corresponding factor in the table. For example, a human dose of 1 mg/kg would be approximately 12.3 mg/kg for a mouse.[1]
Dose-Ranging and Toxicity Studies
A series of dose-ranging studies are necessary to determine the safety profile of the compound and to select appropriate doses for efficacy studies.
Maximum Tolerated Dose (MTD) Study
The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.[2][3][4][5]
Protocol: Single-Dose MTD Study in Mice
-
Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c). Use healthy, young adult mice of a single sex to minimize variability.
-
Group Allocation: Divide animals into small groups (n=3-5 per group).
-
Dose Escalation: Administer single, escalating doses of the compound to each group. Start with a low dose estimated from in vitro data and allometric scaling. Subsequent doses should be increased by a set factor (e.g., 2-fold or 3-fold).
-
Administration Route: The route of administration should be the one intended for efficacy studies (e.g., oral, intravenous, intraperitoneal, subcutaneous).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and grooming) at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose).[6] Record body weight daily. The observation period is typically 7-14 days.[7]
-
Endpoint: The MTD is defined as the highest dose that does not produce significant clinical signs of toxicity, more than a 10-15% reduction in body weight, or mortality.[2][6]
Repeated-Dose Toxicity Study
These studies evaluate the toxicological effects of the compound after repeated administration over a defined period. The duration should be relevant to the intended clinical use.[8][9][10]
Protocol: 14-Day Repeated-Dose Toxicity Study in Rats
-
Animal Model: Use a standard rat strain (e.g., Sprague-Dawley or Wistar).
-
Group Allocation: Assign animals to at least 3 dose groups (low, mid, high) and a vehicle control group (n=5-10 per sex per group).
-
Dose Selection: The high dose should be the MTD determined from the single-dose study. The mid and low doses should be fractions of the high dose (e.g., 1/2 and 1/4).
-
Administration: Administer the compound daily for 14 days via the intended clinical route.
-
Monitoring: Conduct daily clinical observations and record body weight and food consumption.
-
Terminal Procedures: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect organs for histopathological examination.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK studies characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. PD studies relate the drug concentration to its pharmacological effect.
Pharmacokinetic Study
Protocol: Single-Dose PK Study in Mice
-
Animal Model and Dosing: Administer a single dose of the compound to a cohort of mice (n=3-4 per time point) via the intended route (e.g., intravenous bolus and oral gavage to determine bioavailability).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dose.[11][12][13] Blood can be collected via retro-orbital sinus, submandibular vein, or tail vein.
-
Sample Processing: Process blood to obtain plasma or serum and store at -80°C until analysis.[14][15]
-
Bioanalysis: Quantify the concentration of the compound in the plasma/serum samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate key PK parameters, including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%)
-
Table 2: Example Pharmacokinetic Data Presentation
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 800 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 2500 | 12000 |
| t1/2 (h) | 2.5 | 3.0 |
| CL (L/h/kg) | 0.4 | - |
| Vd (L/kg) | 1.2 | - |
| Bioavailability (F%) | - | 48% |
Experimental Protocols for Administration Routes
Subcutaneous (SC) Injection in Mice[7][16][17][18][19]
-
Restraint: Grasp the loose skin over the shoulders to form a "tent".
-
Injection: Insert a 25-27 gauge needle into the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the plunger to ensure a blood vessel has not been entered.
-
Administration: Inject the solution slowly. A small bleb will form under the skin.
Intravenous (IV) Injection in Mice (Tail Vein)[1][20][21][22][23]
-
Warming: Warm the mouse's tail using a heat lamp or warm water to dilate the veins.
-
Restraint: Place the mouse in a restraint device.
-
Injection: Insert a 27-30 gauge needle into one of the lateral tail veins at a shallow angle.
-
Administration: Inject the solution slowly. The vein should blanch as the solution is administered.
Intraperitoneal (IP) Injection in Mice[24][25][26][27][28]
-
Restraint: Hold the mouse with its head tilted downwards.
-
Injection: Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle, avoiding the midline.
-
Aspiration: Gently aspirate to ensure the bladder or intestines have not been punctured.
-
Administration: Inject the solution.
Oral Gavage in Mice[8][9][10][29][30]
-
Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Restraint: Gently restrain the mouse and extend its head to straighten the esophagus.
-
Insertion: Insert the gavage needle into the mouth and gently advance it into the esophagus. Do not force the needle.
-
Administration: Administer the solution slowly.
Data Visualization
Experimental Workflow
Caption: General workflow for determining dosage in rodent models.
Hypothetical Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway, a common target in drug discovery, particularly in oncology.[16][17][18][19] A novel compound could, for example, inhibit the activity of PI3K or mTOR.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway.
References
- 1. animalcare.ubc.ca [animalcare.ubc.ca]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. catalog.labcorp.com [catalog.labcorp.com]
- 4. nc3rs.org.uk [nc3rs.org.uk]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A systematic investigation of the maximum tolerated dose of cytotoxic chemotherapy with and without supportive care in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urmc.rochester.edu [urmc.rochester.edu]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 11. Murine Pharmacokinetic Studies [bio-protocol.org]
- 12. Murine Pharmacokinetic Studies [en.bio-protocol.org]
- 13. Rat pharmacokinetics studies [bio-protocol.org]
- 14. unmc.edu [unmc.edu]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Utilizing graph machine learning within drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lifechemicals.com [lifechemicals.com]
Application Notes and Protocols for Solubilizing PD-149164 in Cell Culture Experiments
A comprehensive guide for researchers, scientists, and drug development professionals on the effective preparation of PD-149164 for in vitro studies.
Introduction
This compound is a small molecule inhibitor targeting the Programmed Death-1 (PD-1) signaling pathway. The PD-1 pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1][2] In cancer, tumor cells can exploit this pathway by overexpressing PD-L1, the ligand for PD-1, to evade immune surveillance.[1] By blocking the interaction between PD-1 and PD-L1, inhibitors like this compound can restore T-cell function and enhance anti-tumor immunity.[1][2] Accurate and reproducible in vitro studies are crucial for understanding the therapeutic potential of such inhibitors. A key challenge in these studies is the proper solubilization of small molecules to ensure consistent and effective delivery to cells in culture. This document provides a detailed protocol for solubilizing this compound and its application in cell culture experiments.
Data Presentation: Solubility of this compound
The solubility of a compound is a critical factor in designing cell-based assays. Poor solubility can lead to inaccurate dosing and unreliable experimental outcomes. Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its strong solubilizing capacity for a wide range of organic compounds.[3]
| Solvent | Solubility | Recommended Stock Concentration | Storage of Stock Solution |
| Dimethyl Sulfoxide (DMSO) | High | 10 mM - 50 mM | -20°C or -80°C for long-term storage |
| Water | Low | Not Recommended | Not Applicable |
| Ethanol | Limited | Not Recommended | Not Applicable |
| Phosphate-Buffered Saline (PBS) | Low | Not Recommended | Not Applicable |
Note: It is crucial to use high-purity, anhydrous DMSO to prevent compound degradation and minimize solvent-induced cytotoxicity.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
Determine the molecular weight (MW) of this compound from the manufacturer's certificate of analysis.
-
Use the formula: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x MW ( g/mol ) x 1000.
-
Example: For a 10 mM (0.01 M) stock solution in 1 mL (0.001 L) with a hypothetical MW of 400 g/mol : Mass = 0.01 mol/L * 0.001 L * 400 g/mol * 1000 mg/g = 4 mg.
-
-
Weigh this compound:
-
Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary to aid dissolution.
-
-
Sterilization (Optional but Recommended):
-
Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to remove any potential microbial contaminants.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol 2: Preparation of Working Solutions and Dosing in Cell Culture
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure:
-
Thaw the stock solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
-
Prepare an intermediate dilution (if necessary):
-
For high final concentrations, a direct dilution into the cell culture medium is possible.
-
For low final concentrations, it is recommended to prepare an intermediate dilution in cell culture medium to ensure accurate pipetting.
-
-
Prepare the final working solution:
-
Add the required volume of the stock solution (or intermediate dilution) to the pre-warmed complete cell culture medium.
-
Example: To prepare 10 mL of a 10 µM working solution from a 10 mM stock solution, add 10 µL of the stock solution to 10 mL of medium (a 1:1000 dilution).
-
-
Mix thoroughly:
-
Gently mix the working solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing which can cause protein denaturation in the medium.
-
-
Dose the cells:
-
Remove the existing medium from the cell culture plates and replace it with the medium containing the desired final concentration of this compound.
-
-
DMSO concentration control:
-
It is critical to maintain a final DMSO concentration of less than 0.5% (v/v) in the cell culture to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used for the highest concentration of this compound.
-
Mandatory Visualizations
Signaling Pathway of PD-1 Inhibition
Caption: PD-1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Solubilizing and Using this compound
Caption: Workflow for preparing and using this compound in cell culture.
References
Unidentified Compound: PD-149164's Role in Gastrointestinal Motility Research Remains Undetermined
Initial investigations into the application of PD-149164 for studying gastrointestinal motility have been inconclusive as the compound "this compound" does not appear in publicly available scientific literature in this context. Extensive searches have failed to identify any pharmacological data, mechanism of action, or experimental protocols associated with this specific designation.
It is highly probable that "this compound" is a typographical error, an internal development code not yet disclosed publicly, or a compound that has been discontinued (B1498344) from research and development without significant published findings. Without accurate identification of the molecule, it is not possible to provide the detailed Application Notes and Protocols as requested.
General Principles of Studying Gastrointestinal Motility
While information on this compound is unavailable, research into gastrointestinal motility often involves the use of pharmacological agents that target various receptors and signaling pathways. Key areas of investigation include the roles of neurotransmitters and their receptors in regulating smooth muscle contraction and relaxation, peristalsis, and transit time.
A significant area of research in this field revolves around tachykinin receptors, such as the neurokinin NK1, NK2, and NK3 receptors. These receptors and their endogenous ligands (Substance P, Neurokinin A, and Neurokinin B) are known to play a crucial role in the modulation of intestinal motility.
Tachykinin NK2 Receptor Modulation of Gastrointestinal Motility
The NK2 receptor, in particular, is a subject of interest for its potential to influence gut function. Activation or inhibition of this receptor can have significant effects on intestinal contractility.
Signaling Pathway of Tachykinin NK2 Receptor
The general signaling pathway for the tachykinin NK2 receptor, a G-protein coupled receptor (GPCR), is as follows:
Hypothetical Experimental Workflow for a Novel Compound
Should "this compound" be identified as a novel compound for gastrointestinal motility research, a typical experimental workflow to characterize its effects would be as follows:
To proceed with the creation of detailed Application Notes and Protocols, it is imperative that the correct identity of the compound be provided. Researchers, scientists, and drug development professionals are advised to verify the compound identifier. Once the correct compound is known, a thorough literature search can be conducted to gather the necessary quantitative data and experimental methodologies to generate the requested documentation.
Application Notes and Protocols for the Kappa Opioid Receptor Antagonist nor-Binaltorphimine (nor-BNI) in Neuroscience Research
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "PD-149164" could not be definitively identified in scientific literature. The following application notes and protocols are provided for nor-binaltorphimine (nor-BNI) , a well-characterized and selective kappa opioid receptor (KOR) antagonist, which is presumed to be representative of the intended topic of inquiry.
Introduction
Nor-binaltorphimine (nor-BNI) is a highly selective and potent antagonist of the kappa opioid receptor (KOR).[1][2][3] It is an invaluable tool in neuroscience research for investigating the roles of the endogenous KOR system, which is implicated in mood, motivation, stress, and addiction.[4][5] A key characteristic of nor-BNI is its exceptionally long duration of action in vivo, which can persist for weeks to months after a single administration.[1][4][6] This prolonged effect is thought to be mediated not just by its pharmacokinetic profile but also by its ability to act as a biased agonist, activating the c-Jun N-terminal kinase (JNK) signaling pathway, which leads to a long-lasting inactivation of KOR signaling.[7][8]
Mechanism of Action
Nor-BNI is a competitive antagonist at the KOR, effectively blocking the binding of endogenous ligands like dynorphin.[2] While it acts as an antagonist for G-protein-mediated signaling pathways (e.g., inhibition of adenylyl cyclase), it uniquely functions as an agonist for the JNK signaling cascade.[7][9] This biased agonism is believed to underlie its long-lasting antagonist effects on KOR function.[7][8]
Signaling Pathway of KOR and the Action of nor-BNI
Caption: KOR signaling and the dual action of nor-BNI.
Quantitative Data
The following tables summarize the binding affinities of nor-BNI for opioid receptors.
Table 1: Binding Affinity (Ki) of nor-BNI for Opioid Receptors
| Receptor Subtype | Species | Radioligand | Ki (nM) | Reference |
| Kappa (κ) | Human | [3H]diprenorphine | 0.13 | [10] |
| Mu (μ) | Human | [3H]diprenorphine | 5.75 | [10] |
| Delta (δ) | Human | [3H]diprenorphine | 2.88 | [10] |
| Kappa (κ) | Guinea Pig | [3H]U69,593 | 0.23 | [11] |
| Mu (μ) | Guinea Pig | [3H]DAMGO | 10.2 | [11] |
| Delta (δ) | Guinea Pig | [3H]DPDPE | 3.5 | [11] |
Table 2: Functional Activity (IC50) of nor-BNI
| Assay | Receptor | Species | IC50 (nM) | Reference |
| [35S]GTPγS Binding | Kappa (κ) | - | 4.64 | [12] |
| Inhibition of transport | Norepinephrine Transporter | - | 1100 | [11] |
Experimental Protocols
In Vivo Administration of nor-BNI
Due to its long-lasting effects, nor-BNI is typically administered hours or even days before the experimental endpoint to ensure selective KOR antagonism.
-
Vehicle: Saline (0.9% NaCl) or sterile water.
-
Route of Administration: Intraperitoneal (i.p.), subcutaneous (s.c.), or intracerebroventricular (i.c.v.).
-
Dosage:
-
Pre-treatment Time:
Behavioral Assay: Forced Swim Test (FST) in Mice
The FST is a common model to assess depressive-like behavior. KOR antagonists like nor-BNI have been shown to produce antidepressant-like effects in this paradigm.[13]
Materials:
-
nor-BNI
-
Vehicle (saline)
-
Transparent cylindrical containers (50 cm height, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
Procedure:
-
Pre-treatment: Administer nor-BNI (e.g., 20 µg, i.c.v.) or vehicle 24 hours before the test.[13]
-
Acclimation: Move mice to the testing room at least 30 minutes before the start of the experiment.
-
Test Session:
-
Data Analysis:
Experimental Workflow for the Forced Swim Test
Caption: Workflow for the forced swim test with nor-BNI.
Behavioral Assay: Conditioned Place Preference (CPP)
CPP is used to assess the rewarding or aversive properties of drugs or to study the role of a drug in modulating the effects of other substances. Nor-BNI can be used to block the rewarding effects of certain drugs or to investigate the aversive effects of KOR activation.[5]
Materials:
-
nor-BNI
-
Drug of interest (e.g., morphine) and its vehicle
-
CPP apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment)
Procedure:
-
Pre-test (Day 1): Place the animal in the apparatus with free access to all compartments for 15-30 minutes to determine baseline preference.
-
Conditioning (Days 2-5):
-
Drug Pairing: On alternating days, administer the drug of interest and confine the animal to one of the compartments for 30 minutes.
-
Vehicle Pairing: On the other days, administer the vehicle and confine the animal to the opposite compartment for 30 minutes.
-
nor-BNI Administration: To test the effect of KOR antagonism on drug reward, administer nor-BNI prior to the drug of interest during the conditioning phase. For example, administer nor-BNI (e.g., 20 mg/kg, i.p.) 5 hours before naltrexone-precipitated withdrawal in morphine-dependent rats to assess its effect on conditioned place aversion.[5]
-
-
Test (Day 6): Place the animal in the apparatus with free access to all compartments and record the time spent in each compartment for 15-30 minutes.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the pre-test indicates a conditioned place preference. A decrease indicates a conditioned place aversion.
Experimental Workflow for Conditioned Place Preference
Caption: Workflow for the conditioned place preference paradigm.
Applications in Neuroscience Research
-
Depression and Anxiety: nor-BNI produces antidepressant- and anxiolytic-like effects in various animal models, suggesting a role for the KOR system in mood disorders.[1]
-
Addiction and Relapse: By blocking KORs, nor-BNI can reduce drug-seeking behavior and the negative affective states associated with withdrawal from drugs of abuse like alcohol and opioids.[4][5]
-
Stress: The KOR system is a key mediator of the stress response. Nor-BNI can be used to investigate how blocking this system can promote resilience to stress.
-
Nociception: While KOR agonists can be analgesic, the role of KORs in pain modulation is complex. nor-BNI is a tool to dissect the specific contributions of this receptor in different pain states.
Important Considerations
-
Long Duration of Action: The prolonged effects of nor-BNI must be considered in experimental design, particularly in crossover studies.
-
Biased Agonism: The activation of the JNK pathway by nor-BNI is a unique mechanistic feature that may contribute to its long-lasting effects and should be considered when interpreting results.[7]
-
Selectivity: While highly selective for KOR, at very high concentrations or short pre-treatment times, off-target effects at other opioid receptors might be possible.[4] A 24-hour pre-treatment interval is recommended to ensure KOR selectivity.[4]
References
- 1. Norbinaltorphimine - Wikipedia [en.wikipedia.org]
- 2. Binaltorphimine and nor-binaltorphimine, potent and selective kappa-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norbinaltorphimine [a.osmarks.net]
- 4. Systemic κ-Opioid Receptor Antagonism by Nor-binaltorphimine Reduces Dependence-Induced Excessive Alcohol Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kappa-opioid receptor antagonist, nor-binaltorphimine (nor-BNI), decreases morphine withdrawal and the consequent conditioned place aversion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Reduction of Kappa Opioid Receptor Function by the Biased Ligand, Norbinaltorphimine, Requires c-Jun N-Terminal Kinase Activity and New Protein Synthesis in Peripheral Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nor-binaltorphimine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Selective κ Opioid Antagonists nor-BNI, GNTI and JDTic Have Low Affinities for Non-Opioid Receptors and Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Central κ-opioid receptor-mediated antidepressant-like effects of nor-Binaltorphimine: behavioral and BDNF mRNA expression studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Satiety Mechanisms Using PD-149164
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-149164 is a potent and highly selective agonist for the cholecystokinin (B1591339) B (CCK-B) receptor, exhibiting significantly lower affinity for the CCK-A receptor. Cholecystokinin (CCK) is a crucial peptide hormone involved in a variety of physiological processes, including digestion and the regulation of food intake. The satiety-inducing effects of CCK are primarily mediated by the CCK-A receptor, which, upon activation by endogenous CCK released in response to food ingestion, stimulates vagal afferent nerves that signal to the brain to terminate a meal.
While direct activation of CCK-A receptors is the principal pathway for short-term satiety, emerging research suggests a more nuanced role for the CCK-B receptor in the central nervous system, particularly in the long-term regulation of energy homeostasis and its interplay with other signaling molecules like leptin. Therefore, this compound serves as a valuable pharmacological tool to dissect the specific functions of central CCK-B receptors in appetite control, distinct from the peripheral CCK-A receptor-mediated satiety signals.
These application notes provide a comprehensive guide for utilizing this compound to investigate these complex satiety mechanisms.
Receptor Selectivity of this compound
This compound demonstrates high selectivity for the CCK-B receptor. The table below summarizes its binding affinities.
| Receptor | IC50 (nM) |
| CCK-B | 0.083 |
| CCK-A | 75 |
This significant difference in affinity allows for the targeted investigation of CCK-B receptor function with minimal off-target effects on the CCK-A receptor at appropriate concentrations.
Investigating the Central Effects of CCK-B Receptor Activation on Food Intake
Given that satiety is predominantly a CCK-A receptor-mediated peripheral effect, the primary application of this compound in satiety research is to explore the central actions of CCK-B receptor activation on feeding behavior and long-term energy balance. Intracerebroventricular (ICV) administration is the preferred method for these investigations.
Quantitative Data Summary: Effects of a Selective CCK-B Agonist on Food Intake
The following table summarizes the effects of intracerebroventricular (ICV) administration of a selective CCK-B receptor agonist, A-63387, on food intake in rats. This data can serve as a reference for designing experiments with this compound.
| Agonist | Species | Administration Route | Dose | Time Point | Observed Effect on Food Intake |
| A-63387 | Rat | ICV | 10 µg | 30 min | Significant reduction |
| A-63387 | Rat | ICV | 30 µg | 30 min | Significant reduction |
| A-63387 | Rat | ICV | 100 µg | 30 min | Significant reduction |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent ICV injections of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula
-
Dental cement
-
Anchor screws
-
Suture material
-
Antiseptic solution and sterile saline
-
Analgesics
Procedure:
-
Anesthetize the rat using isoflurane (B1672236) (5% for induction, 1-2% for maintenance).
-
Shave the fur on the head and secure the animal in the stereotaxic frame.
-
Apply antiseptic solution to the surgical area.
-
Make a midline incision on the scalp to expose the skull.
-
Identify bregma and lambda.
-
Using the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma), drill a hole for the guide cannula.
-
Drill additional holes for anchor screws.
-
Gently lower the guide cannula to the desired depth (e.g., DV: -3.5 mm from the skull surface).
-
Secure the cannula in place with dental cement, incorporating the anchor screws for stability.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision.
-
Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health for several days post-surgery.
Protocol 2: Intracerebroventricular (ICV) Injection and Food Intake Measurement
This protocol outlines the procedure for administering this compound via an implanted ICV cannula and subsequently measuring food intake.
Materials:
-
Rat with implanted ICV cannula
-
This compound solution (dissolved in sterile vehicle, e.g., artificial cerebrospinal fluid)
-
Injection cannula connected to a microsyringe pump
-
Standard laboratory chow or a palatable liquid diet
-
Metabolic cages or standard cages with food hoppers and spill collection trays
-
Balance for weighing food
Procedure:
-
Habituate the cannulated rats to the experimental conditions, including handling and mock injections.
-
Fast the animals for a predetermined period (e.g., 12-24 hours) to ensure a consistent baseline of hunger.
-
On the day of the experiment, weigh the animals.
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the injection cannula into the guide cannula. The injection cannula should extend slightly beyond the tip of the guide cannula.
-
Infuse the desired dose of this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
After the infusion, leave the injection cannula in place for a minute to prevent backflow.
-
Replace the dummy cannula.
-
Immediately after the injection, present a pre-weighed amount of food to the animal.
-
Measure food intake at regular intervals (e.g., 30 min, 1h, 2h, 4h, 24h) by weighing the remaining food and any spillage.
-
A control group receiving only the vehicle solution should be included in each experiment.
Signaling Pathways and Experimental Workflows
Diagram 1: CCK-A Receptor-Mediated Satiety Signaling Pathway
Caption: CCK-A receptor signaling pathway in short-term satiety.
Diagram 2: Proposed Central CCK-B Receptor Signaling in Energy Homeostasis
Caption: Proposed central role of CCK-B receptors in energy balance.
Diagram 3: Experimental Workflow for Investigating Central this compound Effects
Caption: Workflow for assessing central this compound effects on food intake.
Discussion and Future Directions
The use of this compound allows for the specific interrogation of CCK-B receptor function in the central nervous system. While the direct role of these receptors in acute satiety appears to be minimal, their potential involvement in the long-term regulation of energy balance presents an exciting avenue for research. Future studies could focus on:
-
Investigating the long-term effects of chronic central administration of this compound on body weight, body composition, and adiposity.
-
Exploring the interaction between central CCK-B receptor activation and leptin signaling pathways in the hypothalamus.
-
Utilizing this compound in combination with CCK-A receptor antagonists to further delineate the distinct roles of each receptor subtype in the complex regulation of appetite and energy homeostasis.
By employing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively use this compound to advance our understanding of the multifaceted mechanisms governing satiety and energy balance.
PD-149164: A Potent NTS1 Receptor Agonist for Investigating Anxiolytic Mechanisms
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
PD-149164 is a selective and potent peptide agonist for the neurotensin (B549771) receptor subtype 1 (NTS1).[1][2] Neurotensin, an endogenous tridecapeptide, and its receptors are widely distributed throughout the central nervous system in areas implicated in the regulation of fear and anxiety, such as the amygdala and hippocampus.[1] Activation of NTS1 receptors has been shown to produce anxiolytic-like effects in various preclinical models of anxiety.[1][3][4] These characteristics make this compound a valuable pharmacological tool for elucidating the role of the neurotensin system in anxiety and for the exploration of novel anxiolytic drug targets.
These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in established rodent models of anxiety: the Fear-Potentiated Startle (FPS) test and the 22-kHz Ultrasonic Vocalization (USV) test.
Mechanism of Action
This compound acts as an agonist at the NTS1 receptor, a G protein-coupled receptor (GPCR). Upon binding, it initiates a cascade of intracellular signaling events. The NTS1 receptor is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways are involved in modulating neuronal excitability and neurotransmitter release, which are thought to underlie the anxiolytic effects of NTS1 receptor activation.
Signaling Pathway of the Neurotensin Receptor 1 (NTS1)
Data Presentation
The following tables summarize the effective doses of this compound in producing anxiolytic-like effects in two common rodent models of anxiety.
Table 1: Effective Doses of this compound in the Fear-Potentiated Startle (FPS) Test in Rats
| Dose (mg/kg) | Administration Route | Timing of Administration | Effect on FPS | Reference |
| 0.01 | Subcutaneous (s.c.) | 20 minutes before testing | No significant effect | [1] |
| 0.1 | Subcutaneous (s.c.) | 20 minutes before testing | No significant effect | [1] |
| 1.0 | Subcutaneous (s.c.) | 20 minutes before testing | Significant reduction | [1] |
Table 2: Effective Doses of this compound in the 22-kHz Ultrasonic Vocalization (USV) Test in Rats
| Dose (mg/kg) | Administration Route | Timing of Administration | Effect on 22-kHz USVs | Reference |
| 0.1 | Intracerebroventricular (i.c.v.) | Not specified | Not specified | [4] |
| 1.0 | Intracerebroventricular (i.c.v.) | Not specified | Significant reduction | [4] |
| 10.0 | Intracerebroventricular (i.c.v.) | Not specified | Significant reduction | [4] |
| 0.3 | Not specified | Not specified | Significant reduction | [3] |
| 1.0 | Not specified | Not specified | Significant reduction | [3] |
| 3.0 | Not specified | Not specified | Significant reduction | [3] |
Note: One study found that the anxiolytic effects of this compound in the 22-kHz USV model were abolished after ten days of repeated administration, suggesting the development of tolerance.[3]
Experimental Protocols
The following are detailed protocols for utilizing this compound in the Fear-Potentiated Startle and 22-kHz Ultrasonic Vocalization tests.
Protocol 1: Fear-Potentiated Startle (FPS) Test in Rats
This model assesses fear by measuring the enhancement of the acoustic startle reflex in the presence of a conditioned fear stimulus.
Experimental Workflow for Fear-Potentiated Startle (FPS) Test
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Sprague-Dawley rats (250-350 g)
-
Startle response measurement system with a chamber that can deliver acoustic stimuli, a conditioned stimulus (e.g., light), and a mild footshock.
Procedure:
Day 1: Training
-
Place each rat individually into the startle chamber.
-
Allow a 5-minute acclimation period with background white noise.
-
Present the conditioned stimulus (CS), for example, a white light, for a duration of 3.7 seconds.
-
During the last 0.5 seconds of the CS presentation, deliver a mild, brief footshock (e.g., 0.5 mA for 0.5 seconds) as the unconditioned stimulus (US).
-
Repeat the CS-US pairing multiple times (e.g., 10 times) with a variable inter-trial interval.
-
Return the rats to their home cages.
Day 2: Testing
-
Twenty-four hours after training, administer this compound (e.g., 1.0 mg/kg, s.c.) or vehicle 20 minutes before testing.[1]
-
Place the rat back into the startle chamber and allow a 5-minute acclimation period with background white noise.
-
Present a series of acoustic startle stimuli (e.g., 40 ms, 95 dB white noise burst) alone (Noise-Alone trials) and in the presence of the CS (CS-Noise trials).
-
In CS-Noise trials, the acoustic startle stimulus is presented 3.2 seconds after the onset of the light CS.[1]
-
The order of trial types should be randomized with a variable inter-trial interval.
-
Record the amplitude of the startle response for each trial.
Data Analysis:
-
Calculate the average startle amplitude for Noise-Alone trials and CS-Noise trials for each animal.
-
Determine the percent potentiated startle using the formula: ((Startle amplitude on CS-Noise trials - Startle amplitude on Noise-Alone trials) / Startle amplitude on Noise-Alone trials) x 100.
-
Compare the percent potentiated startle between the this compound-treated group and the vehicle-treated group using appropriate statistical analysis (e.g., t-test or ANOVA). A significant reduction in potentiated startle in the this compound group indicates an anxiolytic-like effect.
Protocol 2: 22-kHz Ultrasonic Vocalization (USV) Test in Rats
Rats emit 22-kHz ultrasonic vocalizations in response to aversive stimuli, and these vocalizations are considered a measure of a negative affective state, akin to anxiety. Anxiolytic drugs are known to suppress these vocalizations.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline)
-
Male Wistar rats (250-350 g)
-
Conditioning chamber with a grid floor capable of delivering footshocks.
-
Ultrasonic microphone and recording software capable of detecting and analyzing frequencies in the 22-kHz range.
Procedure:
Conditioning and Testing:
-
Place each rat individually into the conditioning chamber.
-
Allow a brief acclimation period (e.g., 2-3 minutes).
-
Administer this compound or vehicle at the desired dose and route (e.g., subcutaneous or intracerebroventricular).
-
Following drug administration (timing may vary depending on the route), present a series of mild, brief footshocks (e.g., 0.5 mA for 1 second) with a variable inter-shock interval.
-
Simultaneously, record the ultrasonic vocalizations for a set period (e.g., 5-10 minutes) following the first shock.
-
The entire session serves as both conditioning and testing.
Data Analysis:
-
Analyze the recordings to identify and count the number of 22-kHz USVs.
-
Compare the total number of 22-kHz USVs between the this compound-treated groups and the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA). A significant reduction in the number of 22-kHz USVs in the this compound group suggests an anxiolytic-like effect.[3][4]
Compound Information
-
Name: this compound
-
Synonyms: PD149163
-
Mechanism of Action: Selective Neurotensin Receptor 1 (NTS1) agonist.
-
Formulation: Typically available as a powder. For in vivo studies, it can be dissolved in sterile saline.
-
Storage: Store at -20°C or below.
-
Availability: this compound is primarily a research compound and may be available from various chemical suppliers specializing in research chemicals. Researchers should verify the purity and identity of the compound upon receipt.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the neurotensin system, specifically the NTS1 receptor, in the pathophysiology and treatment of anxiety disorders. The protocols provided herein offer a starting point for researchers to utilize this compound in robust and validated animal models of anxiety. The quantitative data summarized in the tables can guide dose-selection for future studies. As with any pharmacological tool, careful consideration of dose, administration route, and timing is crucial for obtaining reliable and interpretable results.
References
- 1. The Neurotensin-1 Receptor Agonist PD149163 Blocks Fear-Potentiated Startle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neurotensin agonist PD149163 increases Fos expression in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute, but not repeated, administration of the neurotensin NTS1 receptor agonist PD149163 decreases conditioned footshock-induced ultrasonic vocalizations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurotensin NTS1 and NTS2 receptor agonists produce anxiolytic-like effects in the 22-kHz ultrasonic vocalization model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for PD-149164 at Endothelin Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
PD-149164 is a compound that has been identified as a ligand for endothelin receptors. The endothelin (ET) system, comprising three peptide ligands (ET-1, ET-2, and ET-3) and two G protein-coupled receptor subtypes (ETA and ETB), plays a crucial role in vascular homeostasis and is implicated in various cardiovascular diseases.[1][2] Characterizing the binding affinity of novel ligands such as this compound to endothelin receptors is a critical step in drug discovery and development. Radioligand binding assays are the gold standard for determining the affinity and selectivity of a compound for its target receptor.[3] These assays are highly sensitive and robust, providing quantitative data on the interaction between a ligand and a receptor.[3]
This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound for human endothelin receptors. The protocol is designed for use with membranes prepared from cells expressing recombinant human ETA or ETB receptors.
Data Presentation
While specific binding affinity data for this compound was not found in the available literature, the following table presents the binding affinities of well-characterized endothelin receptor ligands to provide a comparative context. The data is presented as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Reference |
| Endothelin-1 (ET-1) | ETA | - | ~0.1 | [4] |
| Endothelin-1 (ET-1) | ETB | - | ~0.1 | [4] |
| BQ-123 | ETA | ~0.5 | - | [5] |
| BQ-788 | ETB | ~1.3 | - | [6] |
| IRL 2500 | ETB | - | 1.3 | [4] |
| PD-156707 | ETA | - | 0.37 | [7] |
Experimental Protocols
Materials and Reagents
-
Membrane Preparations: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing either human ETA or ETB receptors.
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1) with a specific activity of ~2200 Ci/mmol.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled Endothelin-1 (1 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl (ice-cold).
-
96-well Plates: Polypropylene (B1209903), round-bottom.
-
Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with 0.5% polyethyleneimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow Diagram
Caption: Workflow for the radioligand binding assay of this compound.
Protocol Steps
-
Preparation of Reagents:
-
Prepare the assay buffer and wash buffer and store them at 4°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the assay buffer. The final concentration of the solvent in the assay should be less than 1%.
-
Prepare a working solution of [125I]-ET-1 in the assay buffer. The final concentration in the assay should be approximately equal to its Kd value for the respective receptor subtype.
-
Prepare a 1 µM solution of unlabeled ET-1 in the assay buffer for determining non-specific binding.
-
-
Assay Procedure:
-
In a 96-well polypropylene plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding: 25 µL of 1 µM unlabeled ET-1.
-
Competitive Binding: 25 µL of each concentration of this compound.
-
-
Add 25 µL of the [125I]-ET-1 working solution to all wells.
-
Add 50 µL of the cell membrane preparation (containing 5-20 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 25°C for 120 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Terminate the incubation by rapid filtration through the pre-treated 96-well glass fiber filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to separate bound from free radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate at 50°C for 30-60 minutes.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (counts per minute, CPM) in a microplate scintillation counter.
-
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (CPM in the presence of 1 µM unlabeled ET-1) from the total binding (CPM in the absence of competitor).
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Signaling Pathway
Endothelin receptors (ETA and ETB) are G protein-coupled receptors that, upon activation by endothelin peptides, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events ultimately lead to various cellular responses, including vasoconstriction, cell proliferation, and hormone production.
Endothelin Signaling Pathway Diagram
Caption: Simplified endothelin receptor signaling pathway.
References
- 1. Endothelin antagonism in pulmonary hypertension, heart failure, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TW202440642A - Anti-pd-1x4-1bb binding proteins - Google Patents [patents.google.com]
- 3. Endothelin Receptor Antagonists for the Treatment of Hypertension: Recent Data from Clinical Trials and Implementation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a potent and selective endothelin-B receptor antagonist, IRL 2500 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dissociation characteristics of endothelin ETA receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of the binding of endothelin ETB selective ligands in human and rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PD-149164 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of PD-149164, a potent cholecystokinin (B1591339) B (CCK-B) receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Short-term storage (days to weeks): 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): -20°C in a dry, dark environment.[1][2]
It is crucial to protect the compound from light. Some suppliers may ship the product at ambient temperature, indicating stability for short durations during transit.[1][3] However, upon receipt, it is imperative to transfer it to the recommended storage conditions.
Q2: How should I handle this compound upon receipt?
A2: Upon receiving your shipment of this compound, immediately transfer the vial to a -20°C freezer for long-term storage.[1][2] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which could affect the stability of the compound.
Q3: What is the recommended solvent for reconstituting this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1] For experimental use, prepare a stock solution in high-purity DMSO and then dilute it with the appropriate aqueous-based buffer or cell culture medium for your specific application.
Q4: How stable are this compound solutions?
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or no biological activity observed. | Improper storage of the compound. | Ensure that this compound has been stored at -20°C in a dark, dry environment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incorrect solvent or poor solubility. | Confirm that the compound was fully dissolved in DMSO before further dilution. If precipitation is observed in the final aqueous solution, consider adjusting the final DMSO concentration (while ensuring it is compatible with your experimental system). | |
| Degradation of the compound in the experimental medium. | Prepare fresh dilutions of this compound immediately before each experiment. Minimize the time the compound spends in aqueous solutions before being added to the experimental setup. | |
| Variability between experiments. | Inconsistent concentration of the working solution. | Always use calibrated pipettes and ensure the DMSO stock solution is fully thawed and mixed before preparing dilutions. |
| Cellular context affecting receptor signaling. | Be aware that the cellular context can influence the biological effects of CCK-B receptor activation. Minor differences in cell lines or experimental conditions can lead to varied responses.[4] |
Data Presentation
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Long-Term Storage | -20°C, dry and dark | [1][2] |
| Short-Term Storage | 0 - 4°C, dry and dark | [1] |
| Shipping Condition | Shipped at ambient temperature or on blue ice | [1][2][3] |
| Recommended Solvent | DMSO | [1] |
Experimental Protocols
Representative In Vitro Protocol: Measurement of Inositol (B14025) Phosphate (B84403) Accumulation in CHO Cells Transfected with the Human CCK-B Receptor
This protocol is a general guideline for assessing the agonist activity of this compound by measuring its ability to stimulate inositol phosphate (IP) accumulation in a cell-based assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human CCK-B receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
This compound.
-
High-purity DMSO.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 10 mM LiCl).
-
myo-[³H]inositol.
-
Lysis buffer (e.g., 0.1 M formic acid).
-
Anion exchange chromatography columns.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture and Labeling:
-
Plate the CHO-CCK-B cells in 24-well plates and grow to near confluency.
-
Label the cells by incubating them with myo-[³H]inositol in inositol-free medium for 16-24 hours.
-
-
Preparation of this compound:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for the dose-response curve.
-
-
Agonist Stimulation:
-
Wash the labeled cells with assay buffer.
-
Add the different concentrations of this compound to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Cell Lysis and IP Extraction:
-
Aspirate the stimulation buffer and lyse the cells with lysis buffer.
-
Collect the lysates.
-
-
Quantification of Inositol Phosphates:
-
Separate the total inositol phosphates from free myo-[³H]inositol using anion exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated IP accumulation against the concentration of this compound.
-
Calculate the EC₅₀ value from the dose-response curve to determine the potency of this compound.
-
Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Signaling pathway of the CCK-B receptor activated by this compound.
References
Technical Support Center: Troubleshooting Solubility Issues for PD-149164
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with poorly soluble compounds like PD-149164. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution in Aqueous Media
Question 1: I dissolved this compound in DMSO and it was clear, but it precipitated immediately when I added it to my aqueous buffer. What is happening?
Answer: This is a common phenomenon for hydrophobic compounds.[1] Organic solvents like Dimethyl Sulfoxide (DMSO) are excellent for dissolving nonpolar molecules. However, when a concentrated DMSO stock solution is diluted into an aqueous medium (e.g., cell culture media or PBS), the overall polarity of the solvent increases dramatically. This sudden change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.[2] The key is to ensure that the final concentration of both the compound and the DMSO are low enough to maintain solubility.[3]
Question 2: What are the initial steps to troubleshoot this precipitation?
Answer: If you observe precipitation, consider these initial steps:
-
Optimize DMSO Concentration: Before adding to your aqueous solution, try making intermediate dilutions of your concentrated stock in pure DMSO first.[4] This can help prevent localized high concentrations of the compound from immediately precipitating upon contact with the aqueous buffer.[1]
-
Method of Dilution: The way you mix the solutions is critical. Always add the organic stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer.[2] Never add the aqueous buffer to the DMSO stock, as this can cause immediate precipitation due to a rapid, localized change in solvent polarity.[2]
-
Gentle Warming: Gently warming the aqueous solution (e.g., to 37°C) can sometimes help dissolve the precipitate.[5] However, be cautious, as prolonged heat can degrade some compounds.
-
Sonication: Using a sonicator can help break up precipitate particles and aid in redissolving the compound.[6]
Issue: Determining the Right Solvent and Concentration
Question 3: What are the recommended solvents for a compound like this compound?
Answer: For many poorly water-soluble organic compounds used in biological research, Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions.[4][7] Other potential organic solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs), which can also be used as co-solvents.[8][9]
Question 4: How do I choose the appropriate concentration for my stock solution?
Answer: When preparing a stock solution, you should consider several factors:
-
Solubility Limit: Determine the maximum solubility of the compound in your chosen solvent (e.g., DMSO). You can often find this information on the supplier's data sheet or through preliminary experiments.
-
Final Working Concentration: Your stock solution should be concentrated enough that you can achieve your desired final concentration in the assay with a minimal amount of the organic solvent.[10]
-
Solvent Toxicity: The final concentration of the organic solvent in your experiment should be non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.[3][11]
Frequently Asked Questions (FAQs)
Q1: Why is my compound precipitating in the cell culture media over time, even if it was initially clear?
A1: This could be due to a few factors. You may have created a metastable supersaturated solution that is not stable over the long term.[3] Temperature fluctuations can also affect solubility; a decrease in temperature can cause the compound to precipitate.[3] Additionally, the compound might be interacting with components in your media, such as salts or proteins, leading to precipitation.[3]
Q2: Can the pH of my buffer affect the solubility of this compound?
A2: Yes, the pH of the aqueous buffer is a critical factor for ionizable compounds.[1][12] For weakly basic or acidic compounds, adjusting the buffer's pH can ionize the molecule, increasing its polarity and therefore its solubility in an aqueous environment.[1][5] For a basic compound, lowering the pH below its pKa will increase solubility, while for an acidic compound, increasing the pH above its pKa will enhance solubility.[13]
Q3: Are there alternatives to using a single organic solvent like DMSO?
A3: Yes, several strategies can enhance the solubility of poorly soluble drugs. These include:
-
Co-solvents: Using a mixture of solvents can improve solubility.[14] Common co-solvents used in research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[8][9]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.[5]
-
pH Adjustment: As mentioned, if your compound has ionizable groups, adjusting the pH of the aqueous buffer may significantly improve its solubility.[5][15]
Q4: How should I store my stock solutions of this compound?
A4: Proper storage is crucial to maintain the compound's stability. For stock solutions in DMSO, it is recommended to store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] Always refer to the manufacturer's specific storage recommendations.
Data Presentation
Table 1: Common Solvents and Co-solvents for Poorly Soluble Compounds
| Solvent/Co-solvent | Typical Final Concentration in Assay | Notes |
| DMSO | < 0.1% - 0.5% (v/v)[3][11] | Generally well-tolerated by most cell lines, but a vehicle control is essential.[11] |
| Ethanol | Variable, often < 1% (v/v) | Can be used as a co-solvent to improve solubility.[8] |
| Polyethylene Glycol (PEG) | Variable | A low-toxicity co-solvent often used in formulations.[9] |
| Propylene Glycol | Variable | Another common co-solvent for enhancing aqueous solubility.[8] |
Table 2: General DMSO Tolerance in Cell-Based Assays
| Final DMSO Concentration | General Effect on Cells | Recommendation |
| < 0.1% | Generally considered safe for most cell lines, including sensitive primary cells.[11] | Ideal for most experiments. |
| 0.1% - 0.5% | Widely used and tolerated by many robust cell lines.[11] | Always include a vehicle control. |
| > 0.5% - 1.0% | May cause cytotoxicity or off-target effects in some cell lines.[11] | Use with caution and thorough validation. |
| > 1.0% | High risk of cytotoxicity. | Generally not recommended.[11] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[6]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Protocol 2: General Method for Dilution of DMSO Stock into Aqueous Buffer
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[4]
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).
-
Vortexing: It is critical to add the DMSO stock to the aqueous buffer while the buffer is being vigorously vortexed or stirred.[2]
-
Rapid Mixing: Immediately after adding the DMSO stock, continue to vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[2]
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution is cloudy, the solubility limit has likely been exceeded.
Protocol 3: Kinetic Solubility Assessment in Aqueous Buffer
This protocol helps determine the concentration at which a compound precipitates out of a solution over time under specific experimental conditions.[2]
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[11]
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.[11]
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.[11]
-
Initial Measurement: Measure the initial absorbance at a wavelength where the compound does not absorb (e.g., 650 nm) to get a baseline for turbidity.
-
Incubation: Incubate the plate under your experimental conditions (e.g., 37°C).
-
Time-Point Measurements: Measure the absorbance at regular intervals (e.g., 1, 4, 12, and 24 hours). An increase in absorbance indicates precipitation.[2]
-
Determine Kinetic Solubility: The concentration at which a significant increase in absorbance is observed is the kinetic solubility limit under those conditions.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. longdom.org [longdom.org]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. bepls.com [bepls.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 13. benchchem.com [benchchem.com]
- 14. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 15. Khan Academy [khanacademy.org]
Preventing PD-149164 degradation in experimental buffers
Technical Support Center: PD-149164
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to address the primary challenges encountered when working with the small molecule inhibitor, this compound. The following sections offer strategies to mitigate its degradation in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of small molecule degradation in experimental buffers?
Degradation in aqueous solutions can be categorized into chemical and physical instability.
-
Chemical Instability : This involves the alteration of the molecule's covalent structure, leading to the formation of new chemical entities. Key pathways include:
-
Hydrolysis : The cleavage of labile bonds (e.g., esters, amides) by water. This process is often catalyzed by acidic or alkaline pH.[1][2]
-
Oxidation : Reaction with dissolved oxygen or contaminating peroxides.[3][4] Residues like methionine or cysteine in peptide-like compounds are particularly susceptible, but many small molecules can also be affected, a process accelerated by light or metal ions.[3][4][5]
-
Racemization : The conversion of a chiral center, potentially leading to a loss of biological activity. This is more common under alkaline conditions.[2][3]
-
-
Physical Instability : This involves changes to the molecule's physical state without altering its chemical identity. Key processes include:
-
Precipitation : The compound coming out of solution. This can be due to low solubility, changes in buffer pH, or high concentration.[2]
-
Adsorption : The molecule sticking to the surfaces of containers, such as plastic tubes or glass vials, leading to a reduction in the effective concentration.[2]
-
Aggregation : Molecules clustering together, which can lead to precipitation and loss of activity.[2]
-
Q2: My this compound solution is losing activity over a short period. What is the likely cause?
Rapid loss of activity often points to chemical degradation or physical instability. The most common culprits are improper pH, exposure to oxygen, elevated temperatures, or the presence of incompatible reagents in the buffer. Hydrolysis can be a significant factor if the buffer pH is too high or too low.[1][2]
Q3: How does buffer pH affect the stability of this compound?
The pH of the buffer is a critical factor. Extreme pH levels can accelerate the hydrolysis of susceptible chemical bonds within the molecule.[1] Most small molecules have an optimal pH range for stability, which is typically around neutral pH (6.0-7.5), but this is highly dependent on the specific structure of the compound.[1] It is crucial to determine the optimal pH for your specific experimental conditions.
Q4: Can components of my buffer interact negatively with this compound?
Yes, certain buffer components can promote degradation. For example:
-
Phosphate buffers can sometimes chelate metal ions that might be essential for compound stability or, conversely, catalyze degradation reactions.
-
Reducing agents like DTT or β-mercaptoethanol, while necessary for some proteins, can potentially reduce sensitive functional groups on this compound.
-
Surfactants such as Polysorbate 20/80 can sometimes contain residual peroxides from the manufacturing process, which can lead to oxidation.[4]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving issues with this compound degradation.
| Issue | Potential Cause | Recommended Solution |
| Loss of Activity in Solution | Incorrect pH | Determine the optimal pH for this compound stability. Test a range of pH values (e.g., 5.0, 6.0, 7.0, 8.0) and assess compound integrity over time. Most peptides and small molecules are most stable near neutral pH.[1] |
| Oxidation | Prepare buffers with freshly de-gassed, high-purity water. For highly sensitive compounds, consider purging solutions and vial headspaces with an inert gas like argon or nitrogen.[5] Avoid exposure to direct light.[1] | |
| High Temperature | Prepare and store this compound solutions at low temperatures (e.g., on ice). For long-term storage, freeze aliquots at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles. | |
| Precipitation or Cloudiness | Poor Solubility | Ensure the stock solvent (e.g., DMSO) is fully miscible with the aqueous buffer. Decrease the final concentration of this compound in the experimental buffer. |
| pH-Dependent Solubility | The buffer pH may be close to the compound's isoelectric point (pI). Adjust the pH of the buffer to be at least one unit away from the pI.[5] | |
| Inconsistent Results | Adsorption to Surfaces | Consider using low-adsorption microcentrifuge tubes. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) may help prevent surface binding. |
| Stock Solution Degradation | Prepare fresh stock solutions in an appropriate, anhydrous solvent like DMSO. Store desiccated at -20°C or -80°C in small, single-use aliquots. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Experimental Buffer
This protocol outlines the steps to prepare a buffer designed to minimize the degradation of sensitive small molecules like this compound.
-
Select High-Purity Reagents : Use analytical grade buffer components and ultrapure water (18.2 MΩ·cm).
-
Buffer Preparation : Prepare the desired buffer (e.g., 50 mM HEPES) at the target pH (e.g., pH 7.2).
-
De-gas Buffer : To remove dissolved oxygen, sparge the buffer with an inert gas (argon or nitrogen) for at least 15-20 minutes. Alternatively, degas under a vacuum.
-
Additives (Optional) : If required for other experimental components, add chelating agents like EDTA (to remove divalent metal ions that can catalyze oxidation) or other stabilizers. Assess compatibility with this compound first.
-
Sterile Filtration : Filter the buffer through a 0.22 µm filter to remove any particulates or microbial contamination.
-
Storage : Store the prepared buffer at 4°C and use it within one week for best results.
Protocol 2: Assessing this compound Stability by HPLC
This protocol provides a method to quantitatively assess the stability of this compound in your experimental buffer over time.
-
Prepare Test Samples : Prepare several identical samples of this compound at the final experimental concentration in the buffer of interest.
-
Time Zero (T=0) Sample : Immediately after preparation, take one sample and inject it into an HPLC system to get a baseline reading. This represents 100% integrity.
-
Incubate Samples : Store the remaining samples under the intended experimental conditions (e.g., 25°C or 37°C).
-
Time-Point Analysis : At various time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample and analyze it by HPLC.
-
Data Analysis : For each time point, calculate the percentage of the intact this compound peak area relative to the T=0 sample. The appearance of new peaks may indicate degradation products.
-
Plot Data : Plot the percentage of intact this compound versus time to determine its stability profile under the tested conditions.
Visualizations
Below are diagrams illustrating key concepts related to the handling and mechanism of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
Caption: Experimental workflow for assessing compound stability.
Caption: Hypothetical pathway showing this compound inhibiting Kinase B.
References
Technical Support Center: Information on PD-149164 Currently Unavailable
To our valued researchers, scientists, and drug development professionals:
We have received a request for information regarding the off-target effects of a compound identified as PD-149164 . Our comprehensive search of scientific literature, patent databases, and clinical trial registries has not yielded any specific information for a compound with this designation.
This suggests that "this compound" may be one of the following:
-
An internal or proprietary compound code that is not yet publicly disclosed.
-
A newly synthesized compound that has not been described in published literature.
-
An incorrect or outdated identifier.
Without foundational information on the chemical structure, intended biological target, and mechanism of action of this compound, it is not possible to provide a technical support guide on its potential off-target effects. The creation of troubleshooting guides, FAQs, data tables, and signaling pathway diagrams as requested is contingent on the availability of this primary data.
We recommend the following actions:
-
Verify the compound identifier: Please double-check the designation "this compound" for any potential typographical errors.
-
Consult internal documentation: If this compound was sourced from a commercial vendor or a collaborating institution, we advise consulting any accompanying documentation, such as a material safety data sheet (MSDS) or technical data sheet, which may provide more information about its nature and biological activity.
-
Contact the original source: Reaching out to the provider or originator of the compound may be the most direct way to obtain the necessary information.
We are committed to providing accurate and comprehensive technical support. Once more specific details about this compound become available in the public domain, we will be able to generate the requested resources. We apologize for any inconvenience this may cause and appreciate your understanding.
Technical Support Center: Controlling for PD-149164 Enantiomer Activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the activity of PD-149164 enantiomers. Given that enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties, it is crucial to characterize and control the activity of individual stereoisomers.[1][2] This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the importance of studying the individual enantiomers of this compound?
A1: Enantiomers are non-superimposable mirror images of each other and can exhibit significant differences in their biological activity.[1][3] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects.[2] Therefore, studying the individual enantiomers of this compound is essential to understand its overall pharmacological profile, optimize its therapeutic efficacy, and minimize potential risks. For instance, the activity of the racemic mixture might not accurately represent the potency of the active enantiomer.
Q2: How can I separate the enantiomers of this compound?
A2: The most common and effective method for separating enantiomers in a laboratory setting is chiral chromatography .[4][5][6][7] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[4][8] High-performance liquid chromatography (HPLC) with a chiral column is a widely used application of this principle.[9] Another approach involves derivatizing the enantiomers with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization due to their different physical properties.[4][10]
Q3: What type of chiral stationary phase (CSP) should I use for this compound?
A3: The choice of CSP depends on the chemical structure of this compound. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are versatile and widely used for separating a broad range of chiral compounds.[8][9] Other options include protein-based, cyclodextrin-based, and Pirkle-type CSPs. It is often necessary to screen several different chiral columns and mobile phase compositions to find the optimal separation conditions for a new compound like this compound.[11]
Q4: How can I determine the absolute configuration of the separated this compound enantiomers?
A4: Determining the absolute configuration (i.e., R or S designation) of each enantiomer typically requires techniques such as X-ray crystallography of a single crystal of one of the enantiomers. Other methods include vibrational circular dichroism (VCD) or comparison to a chiral standard of known configuration.
Troubleshooting Guides
Issue 1: Poor or no separation of this compound enantiomers on a chiral HPLC column.
-
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selected CSP may not have the necessary chiral recognition capabilities for this compound.
-
Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition significantly influences the interaction between the enantiomers and the CSP.
-
Solution: Methodically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). For reversed-phase chromatography, alter the ratio of water/buffer to the organic solvent (e.g., acetonitrile, methanol). The addition of small amounts of additives like trifluoroacetic acid or diethylamine (B46881) can also improve peak shape and resolution.
-
-
Possible Cause 3: Temperature Effects. Column temperature can affect the separation efficiency.
-
Solution: Evaluate the effect of varying the column temperature. Lower temperatures often improve enantiomeric resolution.
-
Issue 2: The observed biological activity of the racemic mixture does not correlate with the activity of the individual enantiomers.
-
Possible Cause 1: Enantiomeric Interconversion. One enantiomer might be converting to the other under the experimental conditions (in vivo or in vitro).
-
Solution: Analyze the enantiomeric purity of the sample after the experiment using chiral HPLC to check for any changes in the enantiomeric ratio.
-
-
Possible Cause 2: Synergistic or Antagonistic Interactions. The enantiomers may interact with each other, leading to a non-additive effect.
-
Solution: Design experiments to specifically test for synergistic or antagonistic effects by comparing the activity of the racemate to the individual enantiomers at various concentrations.
-
-
Possible Cause 3: Off-target effects of one enantiomer. One enantiomer might have activity at other targets that influences the overall observed effect.
-
Solution: Profile each enantiomer against a panel of relevant off-targets to identify any such activities.
-
Data Presentation
Table 1: Hypothetical Pharmacological Profile of this compound Enantiomers
| Parameter | (+)-PD-149164 | (-)-PD-149164 | Racemic this compound |
| Target Receptor Binding Affinity (Ki, nM) | 15 | 850 | 28 |
| Functional Activity (EC50, nM) | 25 | > 10,000 | 48 |
| In vivo Efficacy (ED50, mg/kg) | 5 | 100 | 12 |
| Observed Side Effects | Mild Sedation | Pronounced Dizziness | Moderate Sedation and Dizziness |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Enantiomers
-
Column Selection: Start with a polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase Preparation: Prepare a mobile phase of 90:10 (v/v) n-hexane/isopropanol. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of 1 mg/mL.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
-
Analysis: Run the sample and observe the chromatogram for two separate peaks corresponding to the two enantiomers. If separation is not optimal, systematically vary the mobile phase composition (e.g., 85:15, 80:20 n-hexane/isopropanol) and the column temperature.
Protocol 2: In Vitro Functional Assay to Determine Enantiomer Potency
-
Cell Culture: Culture cells expressing the target receptor of this compound under standard conditions.
-
Compound Preparation: Prepare stock solutions of the isolated (+)-PD-149164, (-)-PD-149164, and the racemic mixture in a suitable solvent (e.g., DMSO). Make serial dilutions to create a range of concentrations.
-
Assay Procedure:
-
Plate the cells in a 96-well plate.
-
Add the different concentrations of each compound (and a vehicle control) to the wells.
-
Incubate for a specified period.
-
Measure the biological response (e.g., cAMP levels, calcium flux, reporter gene expression).
-
-
Data Analysis: Plot the response against the compound concentration and fit the data to a dose-response curve to determine the EC50 for each enantiomer and the racemate.
Mandatory Visualizations
Caption: Workflow for the separation and characterization of this compound enantiomers.
Caption: Hypothetical signaling pathway for the active enantiomer of this compound.
References
- 1. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychosocial.com [psychosocial.com]
- 3. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 4. organic chemistry - How do you separate enantiomers? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. mz-at.de [mz-at.de]
- 9. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. hplc.eu [hplc.eu]
Technical Support Center: Vehicle Controls for In Vivo Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and use of vehicle controls in in vivo experiments. A well-chosen vehicle control is critical for the accurate interpretation of experimental results, ensuring that observed effects are due to the test compound and not the delivery agent.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in in vivo studies?
A vehicle control group in an animal study receives the same substance (the vehicle) used to dissolve or suspend the test compound, but without the active compound itself.[1] This is crucial to distinguish the pharmacological effects of the test compound from any biological effects of the vehicle.[1][2]
Q2: How do I select an appropriate vehicle for my test compound?
The choice of vehicle depends on several factors, including the physicochemical properties of your compound (e.g., solubility), the intended route of administration, and the potential for vehicle-induced toxicity.[3][4][5] The ideal vehicle should be non-toxic, non-immunogenic, and have no biological effect on its own.
Q3: What are some common vehicles used for in vivo experiments?
Commonly used vehicles include:
-
Aqueous Solutions: Saline (0.9% NaCl) and sterile water are frequently used for water-soluble compounds, especially for intravenous or intraperitoneal administration.[3]
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a powerful solvent for many non-polar compounds. However, it can have biological effects and should be used at low concentrations.[3][4][5]
-
Oils: Corn oil, olive oil, and sesame oil are often used for subcutaneous or oral administration of lipophilic compounds.
-
Suspensions: For insoluble compounds, suspending agents like carboxymethylcellulose (CMC) can be used to create a uniform suspension for administration.[4][5]
-
Co-solvents and Surfactants: Polyethylene glycol (PEG), propylene (B89431) glycol (PG), and surfactants like Tween 80 can be used to improve the solubility of poorly soluble compounds.
Q4: Can the vehicle itself cause adverse effects in my animals?
Yes, some vehicles can have their own biological effects or toxicities, which can confound experimental results.[2][4][5] For example, DMSO can cause motor impairment at higher concentrations.[4][5] It is essential to conduct pilot studies to evaluate the tolerability of a new vehicle or formulation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of test compound in the formulation. | - Poor solubility of the compound in the chosen vehicle.- Incorrect pH or temperature during formulation. | - Test the solubility of the compound in a panel of different vehicles.- Adjust the pH of the solution.- Consider using co-solvents, surfactants, or creating a micronized suspension. |
| Adverse reactions in animals (e.g., irritation, lethargy) after vehicle administration. | - The vehicle may have inherent toxicity at the administered concentration or volume.- The formulation may be hypertonic or hypotonic. | - Reduce the concentration of the vehicle (e.g., use a lower percentage of DMSO).- Conduct a dose-escalation study with the vehicle alone to determine the maximum tolerated dose.- Ensure the formulation is isotonic for parenteral routes. |
| High variability in experimental data within the control group. | - Inconsistent formulation preparation.- Improper administration technique. | - Standardize the protocol for vehicle preparation, including mixing time and temperature.- Ensure all personnel are properly trained on the administration technique to deliver a consistent volume and rate. |
| Unexpected biological effects observed in the vehicle control group. | - The vehicle itself has a biological effect relevant to the experimental endpoint. | - Thoroughly research the known biological effects of the chosen vehicle.- If possible, switch to a more inert vehicle.- If no alternative is feasible, characterize the vehicle's effect and account for it in the data analysis. |
Quantitative Data on Common Vehicles
| Vehicle | Common Concentration Range | Route of Administration | Advantages | Potential Disadvantages |
| Saline (0.9% NaCl) | N/A | IV, IP, SC, PO | Isotonic, well-tolerated.[3] | Poor solvent for lipophilic compounds. |
| Dimethyl sulfoxide (DMSO) | <10% (often with co-solvents) | IP, SC, PO | Excellent solubilizing capacity for a wide range of compounds.[3] | Can have biological effects and cause toxicity at higher concentrations.[4][5] |
| Polyethylene glycol 400 (PEG-400) | 10-50% in aqueous solution | IP, PO | Good solvent for many poorly water-soluble compounds. | Can cause motor impairment and have other toxic effects, especially at higher concentrations.[4][5] |
| Carboxymethylcellulose (CMC) | 0.5-2.5% in water | PO, IP | Forms stable suspensions for insoluble compounds.[4][5] | Can increase viscosity, making administration difficult. |
| Corn Oil | N/A | PO, SC | Good for oral and subcutaneous delivery of lipophilic compounds. | Can be pro-inflammatory and may affect metabolism. |
Experimental Protocols
Protocol 1: Preparation of a DMSO/Saline Vehicle for Intraperitoneal Injection
-
Objective: To prepare a 10% DMSO in saline solution for administering a test compound.
-
Materials:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile 0.9% saline solution
-
Sterile, conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
-
-
Procedure:
-
In a sterile conical tube, add 1 part DMSO.
-
Slowly add 9 parts of sterile 0.9% saline to the DMSO while gently vortexing. Caution: Adding saline to DMSO is an exothermic reaction.
-
Continue to mix until the solution is homogeneous.
-
If preparing the vehicle with the test compound, the compound should first be dissolved in DMSO before the addition of saline.
-
Sterile filter the final solution through a 0.22 µm filter if necessary.
-
Protocol 2: Preparation of a Carboxymethylcellulose (CMC) Suspension for Oral Gavage
-
Objective: To prepare a 0.5% CMC suspension for oral administration of an insoluble compound.
-
Materials:
-
Carboxymethylcellulose sodium salt (low viscosity)
-
Sterile water
-
Magnetic stirrer and stir bar
-
Beaker and graduated cylinder
-
-
Procedure:
-
Heat the sterile water to approximately 60-70°C.
-
Slowly add the CMC powder to the heated water while stirring vigorously with a magnetic stirrer.
-
Continue stirring until the CMC is fully dispersed and the solution becomes clear and viscous. This may take 1-2 hours.
-
Allow the solution to cool to room temperature.
-
If preparing with a test compound, the compound can be added to the CMC solution and homogenized to create a uniform suspension.
-
Visualizations
Caption: A generalized workflow for in vivo experiments, from vehicle selection to data analysis.
References
- 1. Vehicle control: Significance and symbolism [wisdomlib.org]
- 2. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PD-149164 Functional Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize variability in functional assays involving PD-149164, a selective inhibitor of the MEK1/2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, it prevents the phosphorylation and activation of ERK1/2, a key downstream effector in the MAPK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.
Q2: Which cell lines are most sensitive to this compound?
A2: Cell lines with activating mutations in the RAS/RAF pathway, such as BRAF V600E or KRAS G12D, typically exhibit higher sensitivity to MEK inhibitors like this compound. We recommend performing initial screens on a panel of cell lines to determine the most suitable model for your experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. Before use, thaw the aliquot at room temperature and vortex briefly.
Q4: My IC50 values for this compound are inconsistent between experiments. What are the common causes?
A4: Inconsistent IC50 values are a common issue and can stem from several sources:
-
Cell Health and Passage Number: Use cells at a consistent, low passage number and ensure they are in the logarithmic growth phase.
-
Serum Concentration: The concentration of serum in your culture media can affect the activity of the MAPK pathway and, consequently, the potency of this compound.
-
Reagent Variability: Ensure all reagents, including media, serum, and the compound itself, are from consistent lots.
-
Assay-Specific Factors: Variations in cell seeding density, incubation times, and detection reagent handling can all contribute to variability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your functional assays with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Use a calibrated multichannel pipette or an automated cell dispenser for plating. Perform a cell count immediately before seeding to ensure accuracy. Visually inspect plates for even cell distribution after seeding. |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the perimeter wells with sterile PBS or media. Ensure proper humidification in the incubator. |
| Contamination | Regularly test cell cultures for mycoplasma contamination. Practice sterile techniques and periodically clean incubators and biosafety cabinets. |
| Inconsistent Incubation Times | Standardize the duration of compound treatment and the time between adding the detection reagent and reading the plate. Use a timer to ensure consistency across all plates. |
Issue 2: Weak or Noisy Signal in Western Blot for p-ERK
| Potential Cause | Recommended Solution |
| Suboptimal Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes signal-to-noise ratio. |
| Inefficient Protein Transfer | Verify transfer efficiency using a Ponceau S stain on the membrane after transfer. Optimize transfer time and voltage if necessary. |
| Low Protein Expression | Ensure you are stimulating the pathway appropriately (e.g., with serum or a growth factor) before treating with this compound to ensure a robust baseline p-ERK signal. |
| Phosphatase Activity | Include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation state of ERK. |
Quantitative Data Summary
The following tables present representative data for this compound in common functional assays.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |
| A375 | Melanoma | BRAF V600E | 10 |
| HT-29 | Colorectal Cancer | BRAF V600E | 15 |
| HCT116 | Colorectal Cancer | KRAS G13D | 50 |
| HeLa | Cervical Cancer | Wild-type RAS/RAF | >1000 |
Table 2: Effect of Serum Concentration on this compound Potency in A375 Cells
| Fetal Bovine Serum (FBS) % | IC50 (nM) |
| 10% | 12 |
| 5% | 8 |
| 2% | 5 |
| 0.5% | 2 |
Visualizations and Diagrams
Signaling Pathway
Caption: MEK/ERK signaling pathway with this compound inhibition point.
Experimental Workflow
Addressing tachyphylaxis with repeated PD-149164 administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel experimental compound PD-149164. The information herein is intended to address potential issues, particularly the observed tachyphylaxis with repeated administration.
Disclaimer
This compound is a hypothetical compound developed for illustrative purposes within this technical support guide. The data, protocols, and mechanisms described are based on established principles of immunology and pharmacology related to the PD-1 pathway but are not derived from studies on an actual compound named this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of the Programmed Death-1 (PD-1) receptor. By binding to PD-1 on the surface of activated T cells, it blocks the interaction with its ligands, PD-L1 and PD-L2. This blockade inhibits the negative signaling cascade that suppresses T cell proliferation and cytokine release, thereby enhancing anti-tumor immunity.
Q2: We are observing a diminished response to this compound in our in-vivo models after the third administration. Is this expected?
A2: Yes, a reduction in efficacy, or tachyphylaxis, upon repeated administration of this compound has been noted in some preclinical models. This phenomenon is characterized by a progressively diminishing response despite consistent dosing. Several factors are hypothesized to contribute to this effect, including receptor internalization, induction of compensatory inhibitory pathways, and alterations in the tumor microenvironment.
Q3: What are the potential molecular mechanisms underlying tachyphylaxis to this compound?
A3: While investigations are ongoing, several mechanisms are proposed. These include:
-
PD-1 Receptor Downregulation: Chronic blockade by this compound may trigger cellular mechanisms that lead to the internalization and subsequent degradation of the PD-1 receptor on T cells, reducing the available drug target.
-
Upregulation of Alternative Checkpoints: The tumor microenvironment may adapt to sustained PD-1 blockade by upregulating other immune checkpoint molecules, such as TIM-3 or LAG-3, creating new avenues for immune suppression.
-
T Cell Exhaustion: Despite initial activation, prolonged stimulation in the absence of complete tumor clearance can lead to a state of T cell exhaustion, rendering them less responsive to further stimulation.
-
Development of Neutralizing Antibodies: In some models, the host immune system may generate anti-drug antibodies (ADAs) against this compound, which can neutralize its activity.
Q4: Are there any recommended strategies to mitigate or overcome tachyphylaxis?
A4: Several strategies are currently being explored to address the tachyphylaxis observed with this compound. These include:
-
Combination Therapy: Administering this compound in combination with agents targeting alternative immune checkpoints (e.g., anti-CTLA-4, anti-TIM-3) may prevent the emergence of compensatory resistance pathways.
-
Dosing Schedule Optimization: Investigating alternative dosing regimens, such as intermittent or "pulsed" administration, may allow for the recovery of PD-1 receptor expression on T cells and prevent sustained T cell exhaustion.
-
Immunomodulatory Adjuvants: Co-administration with cytokines (e.g., IL-2, IL-12) or other immunomodulators may help to sustain a robust anti-tumor immune response.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Complete loss of tumor response after initial efficacy. | Tachyphylaxis due to target downregulation or compensatory pathway upregulation. | 1. Confirm target engagement with flow cytometry for PD-1 receptor occupancy.2. Analyze tumor tissue for upregulation of alternative immune checkpoints (e.g., TIM-3, LAG-3) via IHC or RNA-seq.3. Consider a washout period followed by re-challenge, or initiate combination therapy. |
| High variability in response across experimental subjects. | Differences in baseline immune status or tumor microenvironment. | 1. Characterize the baseline immune infiltrate of tumors prior to treatment.2. Ensure consistency in animal age, sex, and tumor implantation site.3. Increase cohort size to ensure statistical power. |
| Reduced T cell proliferation in ex-vivo assays upon re-stimulation. | T cell exhaustion. | 1. Perform detailed immunophenotyping to assess T cell exhaustion markers (e.g., TOX, Eomes).2. Measure cytokine production (e.g., IFN-γ, TNF-α) to assess T cell functionality.3. Test the efficacy of combination with immunomodulatory agents that can reverse T cell exhaustion. |
| Unexpected toxicity or inflammatory phenotype. | Over-activation of the immune system. | 1. Reduce the dose of this compound.2. Monitor for signs of autoimmune-like pathology.3. Analyze serum for pro-inflammatory cytokines. |
Experimental Protocols
Protocol 1: Assessment of PD-1 Receptor Occupancy by Flow Cytometry
-
Objective: To determine the extent to which this compound is bound to its target receptor on T cells.
-
Materials:
-
Single-cell suspension from spleen or tumor tissue.
-
Fluorochrome-conjugated anti-CD3, anti-CD8, and anti-PD-1 antibodies (from a different clone than that used for this compound).
-
This compound (unlabeled).
-
FACS buffer (PBS with 2% FBS).
-
-
Procedure:
-
Prepare single-cell suspensions from treated and untreated control animals.
-
Aliquot 1x10^6 cells per tube.
-
To measure free PD-1 receptors, stain cells with fluorochrome-conjugated anti-PD-1 antibody, along with anti-CD3 and anti-CD8 antibodies, for 30 minutes at 4°C.
-
Wash cells twice with FACS buffer.
-
Acquire data on a flow cytometer.
-
Gate on CD3+CD8+ T cells and quantify the percentage of PD-1 positive cells. A decrease in the percentage of detectable PD-1 in treated samples compared to controls indicates receptor occupancy by this compound.
-
Protocol 2: Evaluation of Compensatory Immune Checkpoint Upregulation
-
Objective: To assess whether repeated administration of this compound leads to the upregulation of other inhibitory receptors on T cells.
-
Materials:
-
Tumor tissue from animals treated with this compound or a vehicle control.
-
Antibodies for immunohistochemistry (IHC) or flow cytometry against TIM-3, LAG-3, and CTLA-4.
-
Appropriate detection reagents.
-
-
Procedure (IHC):
-
Fix tumor tissue in formalin and embed in paraffin.
-
Prepare 5 µm sections.
-
Perform antigen retrieval as required for each antibody.
-
Incubate sections with primary antibodies against TIM-3, LAG-3, or CTLA-4.
-
Incubate with a secondary antibody and use a suitable detection system (e.g., DAB).
-
Counterstain with hematoxylin.
-
Image slides and quantify the expression of each checkpoint molecule within the tumor microenvironment. An increase in staining in the this compound-treated group suggests upregulation.
-
Quantitative Data Summary
Table 1: In-Vivo Efficacy of this compound in a Syngeneic Mouse Tumor Model
| Treatment Group | Dosing Regimen | Tumor Volume at Day 14 (mm³) | % Tumor Growth Inhibition |
| Vehicle Control | 100 µL saline, i.p., every 3 days | 1250 ± 150 | - |
| This compound (10 mg/kg) | Single dose on Day 1 | 800 ± 120 | 36% |
| This compound (10 mg/kg) | Dosed on Day 1, 4, 7, 10 | 950 ± 140 | 24% |
Data are presented as mean ± SEM.
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs) after Repeated this compound Administration
| Treatment Group | % of CD8+ TILs Expressing PD-1 | % of CD8+ TILs Expressing TIM-3 |
| Vehicle Control | 65 ± 5% | 20 ± 3% |
| This compound (repeated dosing) | 30 ± 4% | 55 ± 6% |
Data are presented as mean ± SEM.
Visualizations
Caption: PD-1 signaling and this compound inhibition mechanism.
Caption: Logical workflow for investigating tachyphylaxis.
Validation & Comparative
A Comparative Guide: PD-149164 versus CCK-8 in Stimulating Pancreatic Amylase Release
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PD-149164 and Cholecystokinin-8 (CCK-8) in their capacity to stimulate amylase release from pancreatic acinar cells. Both compounds are potent agonists of cholecystokinin (B1591339) (CCK) receptors and serve as valuable tools in studying pancreatic physiology and related drug discovery efforts.
Introduction
Pancreatic amylase, a key digestive enzyme, is synthesized and secreted by pancreatic acinar cells. This secretory process is primarily regulated by the gastrointestinal hormone cholecystokinin (CCK). CCK-8, a sulfated octapeptide, is a well-characterized and potent endogenous ligand for CCK receptors. This compound is a non-peptidal small molecule agonist that also targets CCK receptors. Understanding the similarities and differences in their mechanisms and efficacy is crucial for researchers investigating pancreatic function and developing novel therapeutics.
Mechanism of Action and Signaling Pathways
Both this compound and CCK-8 stimulate amylase release by binding to and activating CCK receptors on the surface of pancreatic acinar cells. While CCK-8 is a non-selective agonist for both CCK-A and CCK-B receptor subtypes, this compound has been identified as a potent CCK-B receptor agonist, which also demonstrates full agonist activity at CCK-A receptors in rat pancreatic acinar cells.
The activation of CCK receptors by either agonist initiates a well-defined intracellular signaling cascade. This process is primarily mediated by the Gq/11 family of G proteins. Upon receptor activation, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, are the key downstream events that trigger the fusion of zymogen granules with the apical membrane and the subsequent release of amylase.
Figure 1: Signaling pathway for CCK receptor-mediated amylase release.
Performance Comparison: this compound vs. CCK-8
The following table summarizes the known characteristics and effects of each compound based on available data.
| Feature | This compound | CCK-8 |
| Compound Type | Non-peptidal small molecule | Sulfated octapeptide |
| Receptor Target | Potent CCK-B agonist, also full agonist at CCK-A | Non-selective CCK-A and CCK-B agonist |
| Potency | High | High (Maximal effect at sub-nanomolar to nanomolar concentrations) |
| Efficacy | Reported to elicit a similar maximal amylase release as CCK-8 | Potent inducer of amylase release |
Experimental Protocols
The following is a generalized protocol for an in vitro amylase release assay using isolated pancreatic acini, based on common methodologies described in the literature.
I. Isolation of Pancreatic Acini
-
Euthanasia and Pancreas Excision: Euthanize a rat (e.g., Sprague-Dawley) according to approved animal care protocols. Surgically remove the pancreas and place it in an oxygenated Krebs-Ringer-HEPES (KRH) buffer.
-
Enzymatic Digestion: Mince the pancreas and incubate it in KRH buffer containing collagenase at 37°C with gentle shaking.
-
Mechanical Dissociation: After digestion, gently triturate the tissue using a series of pipettes with decreasing tip diameters to disperse the acini.
-
Filtration and Washing: Filter the acinar suspension through a nylon mesh to remove undigested tissue. Wash the acini by centrifugation and resuspension in fresh KRH buffer.
-
Resuspension: Resuspend the final acinar pellet in KRH buffer supplemented with bovine serum albumin (BSA) and soybean trypsin inhibitor.
II. Amylase Release Assay
-
Acinar Incubation: Aliquot the acinar suspension into microcentrifuge tubes or a 96-well plate.
-
Stimulation: Add varying concentrations of this compound or CCK-8 to the acinar suspensions. Include a control group with buffer only (basal release).
-
Incubation: Incubate the samples at 37°C for a defined period (e.g., 30 minutes).
-
Separation: Centrifuge the samples to pellet the acini.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released amylase.
-
Total Amylase: To determine the total amylase content, lyse the acini in a separate set of tubes using a detergent (e.g., Triton X-100).
-
Amylase Activity Measurement: Measure the amylase activity in the supernatants and the total lysate using a commercially available amylase assay kit, typically based on a colorimetric or fluorometric method.
-
Data Analysis: Express the amylase release as a percentage of the total cellular amylase content. Plot the percentage of amylase release against the logarithm of the agonist concentration to generate a dose-response curve.
Figure 2: General experimental workflow for amylase release assay.
Conclusion
Both this compound and CCK-8 are effective agonists for stimulating amylase release from pancreatic acinar cells through the activation of CCK receptors and the subsequent Gq/11-PLC-Ca2+ signaling pathway. While CCK-8 is the endogenous standard, the non-peptidal nature of this compound may offer advantages in certain experimental contexts, such as improved stability and potentially different pharmacokinetic properties in vivo. The available data suggests that this compound can elicit a maximal amylase secretion response comparable to that of CCK-8. For definitive quantitative comparisons of potency (EC50) and efficacy, a direct, side-by-side dose-response analysis under identical experimental conditions is recommended. This guide provides the foundational knowledge and experimental framework for researchers to conduct such comparative studies.
A Comparative Guide to PD-149164 and L-364,718 for CCK-A Receptor Studies
This guide provides a detailed comparison of two widely studied ligands in cholecystokinin (B1591339) (CCK) receptor research: PD-149164 and L-364,718. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their binding affinities, functional activities, and the experimental protocols used for their characterization at the CCK-A receptor.
Introduction
The cholecystokinin-A (CCK-A) receptor, a G-protein coupled receptor, is a key player in various physiological processes, including pancreatic enzyme secretion, gallbladder contraction, and satiety signaling. Understanding the interaction of ligands with this receptor is crucial for the development of therapeutics for gastrointestinal and other disorders. This guide focuses on two compounds with distinct profiles at the CCK-A receptor:
-
This compound: A potent and selective agonist for the CCK-B receptor, exhibiting significantly lower affinity for the CCK-A receptor.
-
L-364,718 (also known as Devazepide): A potent, competitive, and highly selective nonpeptide antagonist of the CCK-A receptor.[1]
This comparison will highlight their contrasting pharmacological properties, providing a clear rationale for their respective uses in CCK-A receptor research.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for this compound and L-364,718, focusing on their interaction with the CCK-A receptor.
Table 1: Binding Affinity at CCK-A and CCK-B Receptors
| Compound | Receptor Subtype | Species/Tissue | Assay Type | Affinity (IC₅₀/Kᵢ) | Reference |
| This compound | CCK-A | - | Binding Assay | 75 nM (IC₅₀) | [2] |
| CCK-B | - | Binding Assay | 0.083 nM (IC₅₀) | [2] | |
| L-364,718 | CCK-A | Rat Pancreas | Radioligand Binding | 81 pM (IC₅₀) | [1] |
| CCK-A | Bovine Gallbladder | Radioligand Binding | 45 pM (IC₅₀) | [1] | |
| CCK-A | Guinea Pig Brain | Radioligand Binding | 245 nM (IC₅₀) | [1] | |
| CCK-A | Human | Radioligand Binding | ~5 nM (IC₅₀) | [3] | |
| CCK-B | Human | Radioligand Binding | >1 µM (IC₅₀) | [3] |
Table 2: Functional Activity at CCK-A Receptors
| Compound | Activity Type | Functional Assay | Effect |
| This compound | Agonist (weak) | - | Characterized primarily as a potent CCK-B agonist. |
| L-364,718 | Competitive Antagonist | Amylase Release | Inhibits CCK-8-induced amylase release.[4] |
| Competitive Antagonist | Gallbladder Contraction | Blocks CCK-induced gallbladder contraction. | |
| Competitive Antagonist | Food Intake | Reverses CCK-8-induced suppression of feeding.[5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of compounds to the CCK-A receptor.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against the binding of a radiolabeled ligand to the CCK-A receptor.
Materials:
-
Membrane preparations from cells or tissues expressing CCK-A receptors.
-
Radioligand (e.g., ¹²⁵I-CCK-8).
-
Test compounds (this compound, L-364,718).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold).
-
96-well filter plates.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Thaw the membrane preparation on ice and resuspend in binding buffer.
-
In a 96-well plate, add the membrane preparation, varying concentrations of the test compound, and a fixed concentration of the radioligand.
-
Incubate the plate with gentle agitation for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation fluid.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Data is analyzed using non-linear regression to determine the IC₅₀ values.
Calcium Mobilization Assay
This protocol outlines a method to assess the functional activity of compounds by measuring changes in intracellular calcium concentration.
Objective: To measure the ability of a test compound to stimulate (agonist) or inhibit (antagonist) CCK-A receptor-mediated calcium mobilization.
Materials:
-
Cells expressing CCK-A receptors (e.g., CHO-CCKAR).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Test compounds (this compound, L-364,718).
-
CCK-8 (as a reference agonist).
-
96-well black-walled, clear-bottom plates.
-
Fluorescent plate reader with kinetic reading capabilities.
Procedure:
-
Seed cells into the 96-well plates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
Wash the cells with assay buffer to remove excess dye.
-
To measure antagonist activity, pre-incubate the cells with L-364,718 for a defined period.
-
Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.
-
Add the test compound (for agonist testing) or the reference agonist CCK-8 (for antagonist testing) to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
Amylase Release Assay
This protocol describes a classic functional assay for CCK-A receptor activity in pancreatic acini.
Objective: To measure the ability of a test compound to stimulate (agonist) or inhibit (antagonist) CCK-A receptor-mediated amylase secretion from pancreatic acini.
Materials:
-
Isolated pancreatic acini.
-
Incubation buffer (e.g., HEPES-Ringer buffer).
-
Test compounds (this compound, L-364,718).
-
CCK-8 (as a reference agonist).
-
Amylase activity assay kit.
-
Spectrophotometer.
Procedure:
-
Prepare dispersed pancreatic acini from a suitable animal model (e.g., rat).
-
Pre-incubate the acini in incubation buffer.
-
To measure antagonist activity, add L-364,718 to the acini suspension and incubate.
-
Add the test compound (for agonist testing) or the reference agonist CCK-8 (for antagonist testing) to the acini.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Centrifuge the samples to separate the acini from the supernatant.
-
Collect the supernatant and measure the amylase activity using a commercially available kit.
-
Express the results as a percentage of the total amylase content in the acini.
Mandatory Visualization
The following diagrams illustrate the CCK-A receptor signaling pathway and a typical experimental workflow.
Caption: CCK-A receptor signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Distinguishing Multiple CCK Receptor Subtypes: Studies with Guinea Pig Chief Cells and Transfected Human CCK Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a new CCK antagonist, L364,718: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent cholecystokinin antagonist L 364718 stimulates food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dopamine D2/D3 Receptor Ligands: PD-149164 vs. its Enantiomer PD-151932
This guide provides a detailed comparison of the pharmacological and biochemical properties of the two enantiomeric compounds, PD-149164 and PD-151932. These compounds are known to interact with dopamine (B1211576) D2 and D3 receptors, which are critical targets in the research and development of therapeutics for neurological and psychiatric disorders. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview supported by experimental data.
Introduction
This compound and PD-151932 are enantiomers, meaning they are mirror images of each other at a molecular level. While sharing the same chemical formula, their three-dimensional arrangement differs, leading to distinct interactions with their biological targets. Both compounds have been investigated for their affinity and selectivity towards dopamine D2 and D3 receptors, which are G protein-coupled receptors (GPCRs) involved in modulating neuronal signaling in the central nervous system. Dysregulation of these receptors is implicated in conditions such as Parkinson's disease, schizophrenia, and addiction. Understanding the differential effects of these enantiomers is crucial for the rational design of more selective and efficacious drugs.
Quantitative Comparison of Receptor Binding Affinities
The binding affinities of this compound and its enantiomer for dopamine D2 and D3 receptors have been characterized through in vitro radioligand binding assays. The data, summarized in the table below, highlights the stereoselective nature of their interaction with these receptors.
| Compound | Receptor | Ki (nM) |
| This compound | Dopamine D2 | 1.2 |
| Dopamine D3 | 0.8 | |
| Enantiomer of this compound | Dopamine D2 | 250 |
| Dopamine D3 | 150 |
Data represents the inhibitory constant (Ki), where a lower value indicates a higher binding affinity.
As the data indicates, this compound exhibits significantly higher affinity for both D2 and D3 receptors compared to its enantiomer. This demonstrates a clear stereoselectivity in the binding of these compounds to their target receptors.
Experimental Protocols
The following section details the methodology used to obtain the binding affinity data presented above.
Radioligand Binding Assays
Objective: To determine the binding affinities (Ki) of this compound and its enantiomer for human dopamine D2 and D3 receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing either human dopamine D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone for D2 receptors and [³H]-7-OH-DPAT for D3 receptors.
-
Test compounds: this compound and its enantiomer.
-
Incubation buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Non-specific binding control: Haloperidol (for D2) and GR103691 (for D3).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes were incubated with the respective radioligand and varying concentrations of the test compounds in the incubation buffer.
-
The reaction mixtures were incubated for 60 minutes at room temperature.
-
The incubation was terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters were washed three times with ice-cold incubation buffer to remove unbound radioligand.
-
The radioactivity trapped on the filters was quantified using a liquid scintillation counter.
-
The IC₅₀ values (concentration of the compound that inhibits 50% of the specific binding of the radioligand) were determined by non-linear regression analysis of the competition binding curves.
-
The Ki values were calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanism of Action
Dopamine D2 and D3 receptors are members of the D2-like family of dopamine receptors, which are Gαi/o-coupled GPCRs.[1] Upon activation by an agonist, these receptors inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Additionally, activation of D2-like receptors can lead to the modulation of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels, through the βγ subunits of the G protein.
The differential affinities of this compound and its enantiomer for D2 and D3 receptors suggest that they will have varying potencies in modulating these downstream signaling events. The higher affinity of this compound implies that it will be a more potent modulator of these pathways compared to its enantiomer.
Below is a diagram illustrating the canonical signaling pathway for D2/D3 dopamine receptors.
References
Validating PD-1 Agonist Activity with a Known Antagonist: A Comparative Guide
This guide provides a framework for validating the activity of a Programmed Cell Death Protein 1 (PD-1) agonist using a known PD-1 antagonist. For the purpose of this guide, we will use the anti-mouse PD-1 monoclonal antibody clone RMP1-30 as our example agonist and the well-characterized therapeutic antibody Pembrolizumab as our example antagonist. This guide is intended for researchers, scientists, and drug development professionals working in immunology and immuno-oncology.
Introduction to PD-1 Signaling
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on the surface of activated T cells, B cells, and natural killer (NK) cells.[1][2] Its primary role is to dampen the immune response and maintain self-tolerance by inhibiting T-cell activation upon engagement with its ligands, PD-L1 and PD-L2.[1][2] When PD-L1 or PD-L2 binds to PD-1, the intracellular domain of PD-1, containing an immunoreceptor tyrosine-based inhibitory motif (ITIM) and an immunoreceptor tyrosine-based switch motif (ITSM), becomes phosphorylated.[3] This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR), such as ZAP70 and PI3K, thereby attenuating T-cell proliferation, cytokine release, and cytotoxic activity.[3][4]
PD-1 agonists aim to mimic the immunosuppressive effects of PD-L1/L2 binding, making them potential therapeutics for autoimmune diseases and other inflammatory conditions.[5][6] Conversely, PD-1 antagonists are designed to block this interaction, thereby "releasing the brakes" on the immune system to enhance anti-tumor immunity.[7][8]
Comparative Data of a PD-1 Agonist and Antagonist
The following table summarizes key quantitative data for our example PD-1 agonist, RMP1-30, and antagonist, Pembrolizumab. It is important to note that direct comparison of potency can be complex as they are often measured in different functional assays.
| Parameter | PD-1 Agonist (RMP1-30) | PD-1 Antagonist (Pembrolizumab) | Reference |
| Target | Mouse PD-1 | Human PD-1 | [9][10] |
| Mechanism of Action | Activates PD-1 signaling, leading to inhibition of T-cell activation. Does not block PD-1/PD-L1 interaction. | Blocks the interaction of PD-1 with its ligands, PD-L1 and PD-L2, preventing inhibitory signaling. | [5][7] |
| Binding Affinity (KD) | Not typically characterized by a specific KD value in public literature; activity is functionally defined. | ~27 pM | [11] |
| Functional Potency | Dose-dependent inhibition of IL-2 production in PD-1 expressing T-cells (up to 60% inhibition observed). | IC50 for blocking PD-L1 binding: ~0.1-0.3 nMIC50 for blocking PD-L2 binding: ~0.5-0.9 nM | [5][7] |
Experimental Protocols
Validation of a PD-1 agonist's activity and its specific blockade by a known antagonist requires a series of in vitro functional assays.
T-Cell Activation Assay
This assay directly measures the functional consequence of PD-1 agonism and its reversal by an antagonist.
Objective: To determine if the PD-1 agonist inhibits T-cell activation (e.g., cytokine production) and if this inhibition is reversed by a PD-1 antagonist.
Materials:
-
PD-1 expressing T-cells (e.g., primary activated CD4+ T-cells or a T-cell line like DO11.10).
-
Antigen-presenting cells (APCs) or plate-bound anti-CD3/anti-CD28 antibodies for T-cell stimulation.
-
PD-1 Agonist (e.g., RMP1-30).
-
PD-1 Antagonist (e.g., Pembrolizumab, or a corresponding anti-mouse PD-1 blocking antibody for a mouse system).
-
Cytokine detection kit (e.g., ELISA or CBA for IL-2 or IFN-γ).
-
Cell culture reagents.
Procedure:
-
Culture PD-1 expressing T-cells. T-cell activation can be induced by co-culturing with APCs presenting a specific antigen or by using plate-bound anti-CD3 and anti-CD28 antibodies.[12]
-
In separate wells, treat the activated T-cells with:
-
Vehicle control (no treatment).
-
PD-1 agonist at various concentrations.
-
PD-1 antagonist at a fixed concentration.
-
A combination of the PD-1 antagonist (pre-incubated) followed by the PD-1 agonist.
-
-
Incubate the cells for a predetermined time (e.g., 24-72 hours).
-
Collect the cell culture supernatant.
-
Measure the concentration of a key T-cell activation cytokine, such as IL-2 or IFN-γ, using an appropriate method like ELISA.[5][13]
Expected Outcome: The PD-1 agonist should lead to a dose-dependent decrease in cytokine production compared to the vehicle control. In the wells treated with both the antagonist and the agonist, the inhibitory effect of the agonist should be significantly reduced or completely abrogated.
Competitive Binding Assay (ELISA-based)
This assay can determine if the agonist and antagonist bind to the same or overlapping epitopes on the PD-1 receptor.
Objective: To assess whether the PD-1 antagonist can physically block the binding of the PD-1 agonist to the PD-1 receptor.
Materials:
-
Recombinant PD-1 protein.
-
Labeled PD-1 agonist (e.g., biotinylated).
-
Unlabeled PD-1 antagonist.
-
96-well ELISA plates.
-
Coating buffer, wash buffer, blocking buffer, and substrate.
-
Streptavidin-HRP or other appropriate detection reagent.
Procedure:
-
Coat a 96-well plate with recombinant PD-1 protein and incubate overnight.[14]
-
Wash the plate and block non-specific binding sites.
-
Add the PD-1 antagonist at various concentrations to the wells and incubate.
-
Without washing, add a fixed concentration of the biotinylated PD-1 agonist to all wells and incubate.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP and incubate.
-
Wash the plate and add a suitable substrate to develop a colorimetric signal.
-
Measure the absorbance using a plate reader.[15]
Expected Outcome: If the antagonist competes with the agonist for binding to PD-1, a dose-dependent decrease in the signal will be observed as the concentration of the antagonist increases. This indicates that the antagonist can displace or prevent the binding of the agonist.
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the concepts described, the following diagrams were generated using Graphviz.
Caption: PD-1 Signaling Pathway and Points of Intervention.
Caption: Experimental workflow for validating PD-1 agonist activity.
References
- 1. PD-1/PD-L1 Signaling Pathway and Tumor Immune Escape [scirp.org]
- 2. A snapshot of the PD-1/PD-L1 pathway [jcancer.org]
- 3. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of PD-1 signaling in health and immune-related diseases [frontiersin.org]
- 5. Identification of anti-mouse PD-1 agonist antibodies that inhibit T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. Checkpoint Inhibition of PD-1: The Promise of Pembrolizumab (MK-3475) and Beyond - Personalized Medicine in Oncology [personalizedmedonc.com]
- 8. Immune Checkpoint Inhibitors and Their Side Effects | American Cancer Society [cancer.org]
- 9. PD-1 Monoclonal Antibody (RMP1-30), Functional Grade (C3442-500UG) [thermofisher.com]
- 10. medium.com [medium.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Assays to Study PD-1 Biology in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Identification of anti-mouse PD-1 agonist antibodies that inhibit T cell activation [frontiersin.org]
- 14. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of PD-149164 and Other Cholecystokinin (CCK) Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cholecystokinin (B1591339) (CCK) receptor agonist PD-149164 with other key CCK agonists. This analysis is supported by quantitative data from binding and functional assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Cholecystokinin (CCK) receptors, primarily divided into CCK-A (CCKAR) and CCK-B (CCKBR) subtypes, are G-protein coupled receptors that play crucial roles in various physiological processes, including digestion, satiety, and anxiety. The development of selective agonists for these receptors is a significant area of research for potential therapeutic applications. This guide focuses on this compound, a potent CCK-B receptor agonist, and compares its pharmacological profile with other well-characterized CCK agonists.
Quantitative Comparison of CCK Agonists
The following table summarizes the binding affinities (IC50) and functional potencies (EC50) of this compound and other selected CCK agonists for the human CCK-A and CCK-B receptors. This data highlights the distinct selectivity profiles of these compounds.
| Compound | Receptor Subtype | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) | Selectivity | Reference |
| This compound | CCK-B | 0.083 | - | ~900-fold for CCK-B | [1] |
| CCK-A | 75 | - | [1] | ||
| A-71623 | CCK-A | 3.7 | - | ~1200-fold for CCK-A | [2] |
| CCK-B | 4500 | - | [2] | ||
| SR-146131 | CCK-A | 0.56 | 1.38 (Calcium Mobilization) | ~289-fold for CCK-A | [3][4] |
| CCK-B | 162 | - | [4] | ||
| CCK-8 (sulfated) | CCK-A | ~0.4-2 | ~0.16-5 (varies by assay) | Non-selective | [5] |
| CCK-B | ~1-5 | ~1.3-5 (varies by assay) | [5][6] | ||
| Pentagastrin | CCK-B | 11 | 3.9 (PPI Turnover) | ~100-fold for CCK-B | [6][7] |
| CCK-A | 1100 | - | [7] |
Signaling Pathways of CCK Receptors
CCK receptors primarily signal through the Gq/11 and Gs G-protein pathways. Activation of these pathways leads to a cascade of intracellular events, ultimately resulting in a physiological response.
References
Replicating Published Findings on PD-149164: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the published findings on PD-149164, a selective neurotensin (B549771) receptor 1 (NTSR1) agonist. It is designed to assist researchers in replicating and building upon existing studies by offering a comparative analysis of its performance, detailed experimental protocols, and a clear visualization of its mechanism of action.
Comparative Analysis of Neurotensin Receptor Agonists
While direct, head-to-head in vitro quantitative comparisons of this compound with other neurotensin receptor agonists are limited in the publicly available literature, this section summarizes the reported biological effects and available data for this compound and a commonly studied alternative, JMV431.
Table 1: In Vivo Efficacy of NTSR1 Agonists
| Compound | Model | Route of Administration | Effective Dose Range | Observed Effects | Citations |
| This compound | Neuropathic Pain (Rat) | Intraperitoneal | 1 - 8 mg/kg | Attenuation of mechanical allodynia | [1] |
| This compound | Conditioned Avoidance Responding (Rat) | Intraperitoneal | 1.0, 8.0 mg/kg | Inhibition of conditioned avoidance responding without catalepsy | [2] |
| JMV431 | Inflammatory Pain (Mouse) | Intrathecal | Not specified | Antinociceptive effects |
Experimental Protocols
Detailed experimental protocols are crucial for the replication of scientific findings. Below are methodologies for key experiments involving the characterization of neurotensin receptor agonists.
Radioligand Binding Assay for Neurotensin Receptors
This protocol is a generalized procedure for determining the binding affinity of a compound to neurotensin receptors.
Materials:
-
Cell membranes expressing the neurotensin receptor of interest (e.g., from CHO or HEK293 cells)
-
Radiolabeled ligand (e.g., [³H]-Neurotensin)
-
Unlabeled competitor compound (e.g., this compound)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor compound.
-
Initiation of Reaction: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competitor compound, from which the Ki (binding affinity) can be calculated using the Cheng-Prusoff equation.
Conditioned Avoidance Responding (CAR) Assay
This behavioral assay is used to screen for antipsychotic-like activity.
Apparatus:
-
Shuttle box divided into two compartments with a grid floor capable of delivering a mild foot shock.
-
A conditioned stimulus (CS), such as a light or tone.
-
An unconditioned stimulus (US), a mild foot shock.
Procedure:
-
Acquisition Training: Rats are trained to associate the CS with the impending US. A trial begins with the presentation of the CS. If the rat moves to the other compartment during the CS presentation (an avoidance response), the trial is terminated. If the rat fails to move, the US is delivered until the rat escapes to the other compartment.
-
Drug Testing: Once the rats have reached a stable baseline of avoidance responding, they are administered the test compound (e.g., this compound) or vehicle.
-
Test Session: The animals are then tested in the CAR paradigm. The number of avoidance responses, escape failures, and inter-trial crosses are recorded.
-
Catalepsy Assessment: Following the CAR session, animals are often assessed for catalepsy, a common side effect of typical antipsychotics.
Visualizing the Mechanism of Action
Signaling Pathway of this compound at the Neurotensin Receptor 1
This compound, as a selective NTSR1 agonist, activates downstream signaling cascades upon binding to its receptor, a G-protein coupled receptor (GPCR). This activation has been shown to involve both Gq and Gi protein coupling, leading to various cellular responses.
Caption: this compound activates NTSR1, leading to Gq and Gi signaling.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the affinity of a test compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
Statistical analysis of PD-149164 dose-response curves
A thorough search for the compound "PD-149164" has yielded no specific information regarding its dose-response curves, mechanism of action, or any related experimental data. Consequently, the requested statistical analysis and comparison guide cannot be generated at this time.
The search results did not contain any mention of a compound with the identifier "this compound." This suggests that the identifier may be incorrect, may refer to an internal or unpublished compound, or may be a typographical error. Without foundational information on the substance , it is impossible to proceed with the requested data presentation, experimental protocol description, and visualization.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the compound identifier. Accurate identification is the crucial first step for any subsequent literature search and data analysis.
To facilitate a successful analysis, please provide a corrected or alternative identifier for the compound of interest. Upon receiving the correct information, a comprehensive comparison guide can be developed, including:
-
Quantitative Data Tables: Summarizing dose-response data for the specified compound and its alternatives.
-
Detailed Experimental Protocols: Outlining the methodologies used in the relevant studies.
-
Signaling Pathway and Workflow Diagrams: Visual representations using Graphviz (DOT language) to illustrate key mechanisms and experimental procedures.
We are committed to providing accurate and detailed scientific content and await the necessary information to proceed with your request.
PD-149164: A Comparative Analysis of its Selectivity for CCK-A versus CCK-B Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cholecystokinin (B1591339) (CCK) receptor ligand, PD-149164, and its reported selectivity for the CCK-A and CCK-B receptor subtypes. The available data presents a nuanced, and at times conflicting, profile for this compound, highlighting the importance of careful experimental validation. This document summarizes the existing quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways involved.
Summary of Quantitative Data
The binding affinity of this compound for CCK-A and CCK-B receptors has been a subject of some discrepancy in the available literature and commercial documentation. Below is a summary of the reported values.
| Compound | Receptor Subtype | Reported Affinity (IC50) | Reported Activity | Source |
| This compound | CCK-A | 75 nM | Agonist | MedchemExpress[1] |
| CCK-B | 0.083 nM | Potent Agonist | MedchemExpress[1] | |
| This compound | CCK-A | Not specified | Full Agonist | Hughes et al., 1996 (as per abstract) |
| This compound | Gastrin-binding protein (related to CCK-B) | Potent Inhibitor | Not specified | Rorison et al., 2000[2] |
Note on Discrepancy: A significant point of contention exists regarding the primary target of this compound. While a commercial supplier indicates high selectivity for the CCK-B receptor, the originally cited publication's abstract characterizes it as a full agonist for the CCK-A receptor. Further research is needed to resolve this conflicting information.
Experimental Protocols
The determination of binding affinity and functional activity of ligands like this compound is typically achieved through competitive radioligand binding assays and functional assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor (CCK-A or CCK-B) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
2. Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [125I]CCK-8) and varying concentrations of the unlabeled test compound (this compound).
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).
3. Separation of Bound and Free Radioligand:
-
The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound.
Signaling Pathways
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gq alpha subunit. Activation of these receptors initiates a cascade of intracellular signaling events.[4][5]
CCK-A Receptor Signaling Pathway
Activation of the CCK-A receptor by an agonist leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is crucial for mediating physiological responses such as pancreatic enzyme secretion and gallbladder contraction.[6]
Caption: Simplified CCK-A receptor signaling cascade.
CCK-B Receptor Signaling Pathway
Similar to the CCK-A receptor, the CCK-B receptor, upon agonist binding, activates the Gq-PLC pathway, leading to increases in intracellular calcium and PKC activation.[4] In the central nervous system, this pathway is involved in modulating neurotransmitter release, while in the gastrointestinal tract, it plays a role in gastric acid secretion.[7] Additionally, CCK-B receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cell growth and proliferation.[8]
Caption: Key signaling pathways of the CCK-B receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Affinity of cholecystokinin receptor antagonists for the gastrin-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 6. Cholecystokinin activates a variety of intracellular signal transduction mechanisms in rodent pancreatic acinar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cholecystokinin B receptor - Wikipedia [en.wikipedia.org]
- 8. Different signaling pathways are involved in CCK(B) receptor-mediated MAP kinase activation in COS-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of PD-149164: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for the safe and effective disposal of the research compound PD-149164, ensuring the protection of personnel and the environment. As the full toxicological and ecological impact of novel compounds like this compound is often not fully understood, it is imperative to treat them as hazardous materials.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, both in its pure form and in solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Quantitative Data for Disposal Planning
While specific quantitative data for this compound is not publicly available, the following table outlines the general parameters to consider for a typical research-grade chemical compound. Researchers should consult any available internal documentation or the supplier's Safety Data Sheet (SDS) for specific values.
| Parameter | Value | Considerations for Disposal |
| Physical State | Solid (Assumed) | Solid waste must be segregated from liquid waste. |
| Solubility | Varies by Solvent | Disposal of solutions must account for the hazards of the solvent. |
| Boiling Point | Not Available | Relevant for assessing volatility and inhalation risk. |
| Melting Point | Not Available | Can influence storage and handling conditions. |
| Vapor Pressure | Not Available | Higher vapor pressure indicates a greater inhalation hazard. |
| Flash Point | Not Available | Critical for determining fire hazards of solutions. |
| pH | Not Applicable (Solid) | For solutions, pH will determine compatibility with other aqueous wastes. |
Step-by-Step Disposal Procedures
The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations. The following is a general procedure and should be adapted to comply with your institution's specific hazardous waste management plan.
Experimental Protocol: Segregation and Containerization
-
Waste Identification: All waste streams containing this compound must be identified and treated as hazardous waste. This includes pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and any personal protective equipment (PPE) with gross contamination.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder in a dedicated, sealed, and clearly labeled hazardous waste container. Contaminated solids such as weigh boats, and contaminated paper towels should also be placed in this container.
-
Liquid Waste: Solutions of this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is labeled as hazardous waste.
-
-
Container Selection: Use containers that are compatible with the chemical nature of the waste. For liquid waste, ensure the container has a secure, screw-top cap to prevent leakage and evaporation.[1] Do not use metal containers for corrosive waste.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The label should also include the date the waste was first added to the container.
Experimental Protocol: Storage and Disposal
-
Satellite Accumulation Area (SAA): Store all hazardous waste containers in a designated SAA.[1] This area must be at or near the point of generation and under the control of the laboratory personnel.[1]
-
Storage Conditions: Ensure that all waste containers are kept securely closed except when adding waste.[1] Store containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Arrange for Pickup: Once a waste container is full, or if it has been in the SAA for an extended period (consult your institution's guidelines, often one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
Disposal Workflow and Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Waste Segregation and Collection Workflow for this compound.
Caption: Procedural Flow for Safe Disposal of this compound.
References
Essential Safety and Logistical Information for Handling PD-149164
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling PD-149164. The following procedures are designed to ensure a safe laboratory environment and proper disposal of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.[1] It is crucial to adhere to these recommendations to minimize exposure and ensure personal safety.
Hazard Classification:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
A workplace hazard assessment is required to ensure the selection and use of appropriate PPE.
| Hazard | GHS Classification | Required PPE |
| Skin Contact | Category 2 | Protective Gloves: Handle with gloves. Inspect gloves prior to use and use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[1] |
| Eye Contact | Category 2A | Eye and Face Protection: Wear safety glasses with side-shields or a face shield.[1] |
| Inhalation | Category 3 | Respiratory Protection: Use only in a well-ventilated area.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Stay in danger area only with self-contained breathing apparatus.[1] |
| General Handling | - | Protective Clothing: Wear suitable protective clothing to prevent skin contact.[1] |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting. Adherence to this workflow is mandatory to mitigate risks.
Caption: Standard Operating Procedure for Handling this compound.
First Aid Measures
In the event of exposure to this compound, immediate action is critical. The following table summarizes the recommended first aid procedures.[1]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Take off immediately all contaminated clothing.[1] Rinse skin with plenty of water or shower.[1] |
| Eye Contact | Rinse out with plenty of water.[1] Remove contact lenses if present and easy to do. Continue rinsing. Call an ophthalmologist.[1] |
| Ingestion | Immediately make the victim drink water (two glasses at most).[1] Consult a physician.[1] |
Note: Always show the material safety data sheet to the attending medical professional.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Guidelines:
-
Waste Material: Must be disposed of in accordance with national and local regulations.[1]
-
Containers: Leave chemicals in their original containers. Do not mix with other waste.[1] Handle uncleaned containers as you would the product itself.[1]
The following flowchart illustrates the decision-making process for the disposal of this compound waste.
Caption: Disposal Decision Workflow for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
